molecular formula C8H9BN2O2 B1452260 3-Methyl-1H-indazole-4-boronic acid CAS No. 1310383-41-5

3-Methyl-1H-indazole-4-boronic acid

Cat. No.: B1452260
CAS No.: 1310383-41-5
M. Wt: 175.98 g/mol
InChI Key: SRVMIYRNCHTCIN-UHFFFAOYSA-N
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Description

3-Methyl-1H-indazole-4-boronic acid is a useful research compound. Its molecular formula is C8H9BN2O2 and its molecular weight is 175.98 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(3-methyl-2H-indazol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O2/c1-5-8-6(9(12)13)3-2-4-7(8)11-10-5/h2-4,12-13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVMIYRNCHTCIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC2=NNC(=C12)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to (3-Methyl-1H-indazol-4-yl)boronic Acid: A Keystone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (3-Methyl-1H-indazol-4-yl)boronic acid, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, characterization, and applications, with a particular focus on its role in the construction of pharmacologically active molecules. This document is intended to serve as a practical resource for researchers engaged in drug discovery and development, offering both foundational knowledge and actionable protocols.

Nomenclature and Structural Elucidation

The correct and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The compound of interest is formally named (3-Methyl-1H-indazol-4-yl)boronic acid according to IUPAC nomenclature.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name (3-Methyl-1H-indazol-4-yl)boronic acid
Molecular Formula C₈H₉BN₂O₂
Molecular Weight 175.98 g/mol
Canonical SMILES CC1=NNC2=C1C(=CC=C2)B(O)O

The structure features a bicyclic indazole core, which is a fusion of a benzene ring and a pyrazole ring. The methyl group at position 3 and the boronic acid moiety at position 4 are key functionalities that dictate its reactivity and utility. The "1H" designation indicates that the hydrogen atom is located on the nitrogen at position 1 of the pyrazole ring, which is the more thermodynamically stable tautomer.[1]

Synthesis Strategies: From Precursor to Product

The synthesis of (3-methyl-1H-indazol-4-yl)boronic acid is not widely documented in detail, but it can be achieved through established organometallic methodologies. A common and effective approach involves a two-step sequence starting from a halogenated precursor, typically 4-bromo-3-methyl-1H-indazole.

Synthesis of the Precursor: 4-Bromo-3-methyl-1H-indazole

The synthesis of the indazole core itself can be accomplished through various methods, often involving the cyclization of substituted phenylhydrazines or related precursors.[2] A plausible route to 4-bromo-3-methyl-1H-indazole (CAS Number: 1159511-73-5) would involve the cyclization of a suitably substituted bromo-phenylhydrazine derivative.

Lithiation-Borylation: A Robust Method for Boronic Acid Synthesis

A highly effective method for introducing a boronic acid group onto an aromatic ring is through a lithiation-borylation sequence. This involves the deprotonation of an aryl halide with a strong organolithium base at low temperature, followed by quenching the resulting aryllithium intermediate with a trialkyl borate ester. Subsequent acidic workup hydrolyzes the boronate ester to the desired boronic acid.

Synthesis_Workflow cluster_synthesis Synthesis of (3-Methyl-1H-indazol-4-yl)boronic acid Precursor 4-Bromo-3-methyl-1H-indazole Lithiation Lithiation (e.g., n-BuLi, THF, -78 °C) Precursor->Lithiation 1. Intermediate 4-Lithio-3-methyl-1H-indazole (in situ) Lithiation->Intermediate Borylation Borylation (e.g., B(OiPr)₃) Intermediate->Borylation 2. Boronate_Ester Boronate Ester Intermediate Borylation->Boronate_Ester Hydrolysis Acidic Workup (e.g., aq. HCl) Boronate_Ester->Hydrolysis 3. Product (3-Methyl-1H-indazol-4-yl)boronic acid Hydrolysis->Product

Caption: General workflow for the synthesis of (3-Methyl-1H-indazol-4-yl)boronic acid via a lithiation-borylation sequence.

Detailed Protocol: Lithiation-Borylation of 4-Bromo-3-methyl-1H-indazole

  • Step 1: Lithiation

    • To a solution of 4-bromo-3-methyl-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), cool the mixture to -78 °C.

    • Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.

  • Step 2: Borylation

    • To the cold solution of the aryllithium intermediate, add triisopropyl borate (B(OiPr)₃, 1.2 eq) dropwise, ensuring the temperature remains below -70 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Step 3: Hydrolysis and Isolation

    • Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) until the mixture is acidic.

    • Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

    • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure (3-methyl-1H-indazol-4-yl)boronic acid.

Causality Behind Experimental Choices:

  • Low Temperature (-78 °C): The use of a very low temperature is crucial during the lithiation step to prevent side reactions, such as the decomposition of the highly reactive aryllithium intermediate.

  • Inert Atmosphere: Organolithium reagents are extremely reactive towards oxygen and moisture. Therefore, maintaining an inert atmosphere is essential for the success of the reaction.

  • Trialkyl Borate: Triisopropyl borate is a common and effective electrophile for trapping aryllithium species to form boronate esters.

  • Acidic Workup: The hydrolysis of the boronate ester to the boronic acid is facilitated by acidic conditions.

Physicochemical Properties and Characterization

(3-Methyl-1H-indazol-4-yl)boronic acid is expected to be a white to off-white solid. Its stability can be a concern, as boronic acids, in general, can be prone to dehydration to form boroxines. Proper storage under dry conditions is recommended.

Characterization Techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present, such as the O-H stretch of the boronic acid and the aromatic C-H and C=C stretches of the indazole ring.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic protons on the indazole ring (multiple signals in the aromatic region).- A singlet for the methyl group protons.- A broad singlet for the boronic acid hydroxyl protons (exchangeable with D₂O).- A broad singlet for the N-H proton of the indazole ring (exchangeable with D₂O).
¹³C NMR - Aromatic carbons of the indazole ring.- A signal for the methyl carbon.- A signal for the carbon attached to the boron atom.
Mass Spec (HRMS) Calculated m/z for C₈H₉BN₂O₂ [M+H]⁺.

Applications in Drug Discovery: The Power of Suzuki-Miyaura Coupling

The primary utility of (3-methyl-1H-indazol-4-yl)boronic acid in medicinal chemistry lies in its application as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[5] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many drug molecules.[6]

The indazole scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[7] Derivatives of 3-methyl-1H-indazole, in particular, have been investigated as potent inhibitors of various protein kinases, which are key targets in cancer therapy.[8]

Suzuki_Coupling cluster_suzuki Suzuki-Miyaura Cross-Coupling Indazole_BA (3-Methyl-1H-indazol-4-yl)boronic acid Coupled_Product 4-Aryl-3-methyl-1H-indazole (Biologically Active Scaffold) Indazole_BA->Coupled_Product Suzuki Coupling Aryl_Halide Aryl/Heteroaryl Halide (R-X) Aryl_Halide->Coupled_Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃)

Caption: Schematic representation of the Suzuki-Miyaura coupling reaction utilizing (3-Methyl-1H-indazol-4-yl)boronic acid.

General Protocol: Suzuki-Miyaura Coupling

  • Step 1: Reaction Setup

    • In a reaction vessel, combine (3-methyl-1H-indazol-4-yl)boronic acid (1.0 eq), the desired aryl or heteroaryl halide (1.1 eq), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 0.05 eq), and a base (e.g., potassium carbonate, 2.0 eq).

    • Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., dioxane/water or toluene/ethanol/water).

    • Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Step 2: Reaction

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Step 3: Workup and Purification

    • Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the layers and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired coupled product.

Significance in Kinase Inhibitor Development:

The 3-methyl-1H-indazole core, when appropriately substituted at the 4-position through Suzuki-Miyaura coupling, can be elaborated into potent and selective kinase inhibitors. The indazole ring often acts as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase active site. The substituent introduced at the 4-position can then be designed to occupy other pockets within the active site, thereby conferring potency and selectivity for specific kinase targets. Many kinase inhibitors target signaling pathways that are dysregulated in cancer, such as those involving receptor tyrosine kinases (RTKs) and downstream signaling cascades.

Conclusion

(3-Methyl-1H-indazol-4-yl)boronic acid is a valuable and versatile building block for the synthesis of complex heterocyclic compounds with significant potential in drug discovery. Its strategic importance lies in its ability to participate in robust carbon-carbon bond-forming reactions, particularly the Suzuki-Miyaura coupling, which allows for the modular construction of novel molecular scaffolds. A thorough understanding of its synthesis, characterization, and reactivity is essential for medicinal chemists seeking to leverage the privileged indazole core in the design and development of new therapeutic agents.

References

  • Elguero, J., et al. (1996). The Tautomerism of Heterocycles: A Critical Review. Advances in Heterocyclic Chemistry, 66, 1-180.
  • Design, synthesis and anticancer evaluation of 3-methyl-1H-indazole derivatives as novel selective bromodomain-containing protein 4 inhibitors. PubMed. Available at: [Link]

  • Preparation method of 4-bromo-5-methyl-1H-indazole. Google Patents.
  • A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of. RSC Publishing. Available at: [Link]

  • Standard Lithiation–Borylation A user's guide. University of Bristol. Available at: [Link]

  • Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Wiley Online Library. Available at: [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Available at: [Link]

  • Directed ortho metalation. Wikipedia. Available at: [Link]

  • Lithiation-Borylation Methodology and Its Application in Synthesis. SlideShare. Available at: [Link]

  • Directed (ortho) Metallation. Baran Lab, Scripps Research. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. ACS Publications. Available at: [Link]

  • Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates. PubMed Central. Available at: [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. RSC Publishing. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]

  • Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Enantioenriched Tertiary Boronic Esters by the Lithiation/Borylation of Secondary Alkyl Benzoates. University of Bristol. Available at: [Link]

  • 3-methyl-1H-indazole. PubChem. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Available at: [Link]

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Available at: [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]

  • Enantioselective Installation of Adjacent Tertiary Benzylic Stereocentres Using Lithiation–Borylation– Protodeboronation Met. University of Bristol. Available at: [Link]

  • Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. ACS Publications. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 3-Methyl-1H-indazole-4-boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and technically detailed protocol for the synthesis of 3-Methyl-1H-indazole-4-boronic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis of this molecule presents unique challenges, primarily concerning the regioselective introduction of the boronic acid moiety at the C4 position of the indazole core. Direct C-H borylation is often unselective, favoring the electronically rich C3 position. Therefore, this guide outlines a robust and strategic multi-step approach, beginning with the construction of the indazole scaffold, followed by a carefully planned sequence of protection, regioselective halogenation, and subsequent conversion to the target boronic acid.

Strategic Overview: A Multi-Step Approach to Regiocontrol

The synthesis is logically divided into four key stages, each addressing a specific chemical challenge and building upon the previous one. This strategic pathway ensures a high degree of control over the final product's structure and purity.

Synthesis_Overview Start Starting Material: 2-Aminoacetophenone Step1 Step 1: Indazole Formation Start->Step1 Diazotization & Cyclization Step2 Step 2: N-Protection Step1->Step2 Protection of NH group Step3 Step 3: Regioselective C4-Halogenation Step2->Step3 Electrophilic Aromatic Substitution Step4 Step 4: Halogen to Boronic Acid Conversion Step3->Step4 Lithium-Halogen Exchange or Pd-Catalyzed Borylation Final_Product Final Product: This compound Step4->Final_Product Deprotection

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of the 3-Methyl-1H-indazole Core

The journey begins with the construction of the foundational 3-methyl-1H-indazole ring system. This is reliably achieved through the diazotization of 2-aminoacetophenone followed by an intramolecular cyclization.

Step 1: Diazotization and Cyclization of 2-Aminoacetophenone

This classical approach provides a high yield of the desired indazole core. The reaction proceeds via the formation of a diazonium salt from 2-aminoacetophenone, which then undergoes a spontaneous intramolecular cyclization to form the stable indazole ring.

Experimental Protocol:

  • Dissolution: Dissolve 2-aminoacetophenone (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in a three-necked flask equipped with a mechanical stirrer and a dropping funnel.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) to the stirred solution, maintaining the temperature below 5 °C. The reaction is typically monitored by the disappearance of the starting material using thin-layer chromatography (TLC).

  • Cyclization and Neutralization: After the diazotization is complete, slowly warm the reaction mixture to room temperature. The cyclization usually proceeds as the temperature rises. Subsequently, neutralize the reaction mixture with a suitable base, such as sodium hydroxide or sodium bicarbonate solution, until a pH of 7-8 is reached.

  • Extraction and Purification: The product, 3-methyl-1H-indazole, will precipitate out of the solution. Collect the solid by filtration and wash it with cold water. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

Parameter Value Rationale
Starting Material 2-AminoacetophenoneReadily available and provides the necessary atoms for the indazole ring.
Reagents Sodium Nitrite, Hydrochloric AcidStandard reagents for the generation of diazonium salts.
Temperature 0-5 °CCrucial for the stability of the diazonium salt intermediate.
Purification RecrystallizationEffective for removing inorganic salts and other impurities.

Part 2: Protection of the Indazole Nitrogen

To prevent unwanted side reactions in the subsequent steps and to influence the regioselectivity of the halogenation, the acidic proton on the indazole nitrogen must be protected. The choice of the protecting group is critical; it must be stable to the conditions of halogenation and the borylation precursor formation, yet readily cleavable at the end of the synthesis. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability and ease of removal under acidic conditions.[1][2]

Step 2: N-Boc Protection of 3-Methyl-1H-indazole

Experimental Protocol:

  • Reaction Setup: To a solution of 3-methyl-1H-indazole (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).[1]

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to afford the N-Boc protected 3-methyl-1H-indazole. It is important to note that N-alkylation of indazoles can lead to a mixture of N1 and N2 isomers, and the reaction conditions can influence the regioselectivity.[3][4]

Parameter Value Rationale
Protecting Group (Boc)₂OProvides a stable carbamate that is resistant to many reagents but easily cleaved.
Catalyst DMAPAcylation catalyst that accelerates the reaction.
Solvent THF or DCMAprotic solvents that do not interfere with the reaction.
Purification Column ChromatographyTo separate the desired product from unreacted starting materials and byproducts.

Part 3: Regioselective Halogenation at the C4 Position

With the nitrogen protected, the next critical step is the introduction of a halogen atom at the C4 position. This step is the cornerstone of the regioselective strategy. Electrophilic aromatic substitution on the N-protected indazole will be directed by the existing substituents. While the C3 position is electronically favored, the presence of the methyl group and the bulky N-Boc group can influence the position of halogenation. Iodination is often preferred over bromination for subsequent metal-halogen exchange reactions.

Step 3: C4-Iodination of N-Boc-3-methyl-1H-indazole

Experimental Protocol:

  • Reaction Setup: Dissolve the N-Boc-3-methyl-1H-indazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Iodination: Add an iodinating agent such as N-iodosuccinimide (NIS) (1.1 eq) to the solution. The reaction may require the presence of a catalytic amount of an acid, such as trifluoroacetic acid, to enhance the electrophilicity of the iodine source.

  • Reaction Monitoring and Work-up: Stir the reaction at room temperature and monitor its progress by TLC. Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: The desired 4-iodo-N-Boc-3-methyl-1H-indazole can be purified by column chromatography on silica gel. It is crucial to characterize the product thoroughly using NMR spectroscopy to confirm the regiochemistry of the iodination, as other isomers (5-iodo, 6-iodo, 7-iodo) are potential byproducts.[5]

Part 4: Conversion of the Halogen to the Boronic Acid

The final key transformation is the conversion of the C4-iodo group into the desired boronic acid functionality. This can be achieved through two primary and reliable methods: lithium-halogen exchange followed by borylation, or a palladium-catalyzed Miyaura borylation.

Method A: Lithium-Halogen Exchange followed by Borylation

This method involves the formation of a highly reactive organolithium intermediate which is then trapped with a boron electrophile.[6][7][8]

Halogen_to_Boronic_Acid_A Starting_Material 4-Iodo-N-Boc-3-methyl-1H-indazole Step1 Lithium-Halogen Exchange Starting_Material->Step1 n-BuLi or t-BuLi Low Temperature Step2 Borylation Step1->Step2 Trialkyl borate Product N-Boc-3-methyl-1H-indazole-4-boronic acid ester Step2->Product

Caption: Workflow for boronic acid synthesis via lithium-halogen exchange.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the 4-iodo-N-Boc-3-methyl-1H-indazole (1.0 eq) in anhydrous THF. Cool the solution to -78 °C.

  • Lithium-Halogen Exchange: Slowly add a solution of n-butyllithium or t-butyllithium (1.1 eq) in hexanes to the cooled solution. Stir the mixture at -78 °C for 30-60 minutes.

  • Borylation: To the resulting aryllithium species, add a trialkyl borate, such as trimethyl borate or triisopropyl borate (1.5 eq), dropwise, while maintaining the temperature at -78 °C.

  • Quench and Work-up: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm to room temperature and then quench it by the addition of a saturated aqueous solution of ammonium chloride. Acidify the aqueous layer with 1N HCl to a pH of approximately 2-3 to hydrolyze the borate ester to the boronic acid.

  • Extraction and Purification: Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude 3-methyl-1-(tert-butoxycarbonyl)-1H-indazole-4-boronic acid can be purified by recrystallization or column chromatography.

Method B: Palladium-Catalyzed Miyaura Borylation

This method offers a milder alternative to the organolithium route and often exhibits broader functional group tolerance.[9]

Halogen_to_Boronic_Acid_B Starting_Material 4-Iodo-N-Boc-3-methyl-1H-indazole Step1 Miyaura Borylation Starting_Material->Step1 Bis(pinacolato)diboron Pd catalyst, Base Product N-Boc-3-methyl-1H-indazole-4-boronic acid pinacol ester Step1->Product

Caption: Workflow for boronic acid synthesis via Miyaura borylation.

Experimental Protocol:

  • Reaction Setup: To a flask containing 4-iodo-N-Boc-3-methyl-1H-indazole (1.0 eq), add bis(pinacolato)diboron (B₂pin₂) (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like potassium acetate (KOAc) (3.0 eq).

  • Reaction Execution: Add a suitable solvent, such as 1,4-dioxane or dimethyl sulfoxide (DMSO), and degas the mixture with argon or nitrogen. Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate and purify the resulting pinacol ester by column chromatography on silica gel. The pinacol ester can often be used directly in subsequent reactions or hydrolyzed to the boronic acid if desired.

Part 5: Deprotection to Yield the Final Product

The final step is the removal of the Boc protecting group to unveil the this compound.

Step 5: N-Boc Deprotection

Experimental Protocol:

  • Acidic Cleavage: Dissolve the N-Boc protected indazole boronic acid (or its pinacol ester) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Reagent Addition: Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, and stir the mixture at room temperature.

  • Reaction Monitoring and Work-up: Monitor the deprotection by TLC. Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting product can be purified by trituration with a suitable solvent, such as diethyl ether, or by recrystallization to afford the pure this compound. It's important to note that boronic acids can be sensitive to prolonged exposure to strong acids.

Conclusion

The synthesis of this compound is a challenging yet achievable endeavor for the skilled synthetic chemist. The multi-step approach detailed in this guide, which leverages a strategic combination of protection, regioselective halogenation, and subsequent borylation, provides a reliable pathway to this valuable molecule. By carefully controlling the reaction conditions at each stage, researchers can successfully navigate the inherent regiochemical challenges and access this important building block for the advancement of drug discovery and development programs.

References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Katritzky, A. R., & Rachwal, S. (1996). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. Journal of Organic Chemistry, 61(15), 5147–5153.
  • Sigma-Aldrich. (n.d.). N-Boc protection.
  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2739.
  • Acta Crystallographica Section E: Crystallographic Communications. (2021).
  • ARKIVOC. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. 2021(5), 118-143.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Macmillan Group Meeting. (2007, February 22). The Mechanism of Lithium-Halogen Exchange.
  • Royal Society of Chemistry. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7434-7443.
  • BenchChem. (2025).
  • Molecules. (2019).
  • ARKIVOC. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. 2021(5), 118-143.
  • International Journal of Molecular Sciences. (2023).
  • RSC Advances. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. 11(13), 7434–7443.
  • ResearchGate. (n.d.). (PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry.
  • ResearchGate. (n.d.). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution.
  • Beilstein Journal of Organic Chemistry. (2019).
  • Biosynth. (n.d.). 3-(Bromomethyl)-1H-indazole, N1-BOC protected.
  • Journal of Student Scholarship - TCNJ. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams.
  • Royal Society of Chemistry. (2014). Synthesis of 3-aryl-1H-indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling. Organic & Biomolecular Chemistry, 12(35), 6829-6837.
  • Myers Group. (n.d.). lithium halogen exchange #1 revised.
  • Arkivoc. (2015). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. 2015(6), 256-271.
  • PubMed. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. Organic Process Research & Development, 25(1), 139-146.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)
  • University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • MDPI. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 25(17), 3991.
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Iodo-3-methyl-1H-indazole.

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A Comprehensive Technical Guide to the Characterization of 3-Methyl-1H-indazole-4-boronic Acid and Its Pinacol Ester Precursor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the characterization of 3-Methyl-1H-indazole-4-boronic acid, a valuable building block in medicinal chemistry and drug discovery. Due to the inherent instability and hygroscopic nature of many boronic acids, they are often handled and characterized in the form of their more stable pinacol esters. This document will therefore focus on the detailed characterization of This compound pinacol ester and the subsequent in situ generation and use of the active boronic acid.

Our approach is grounded in years of field experience, emphasizing not just the "what" but the "why" behind each analytical choice and procedural step. Every protocol is designed to be self-validating, ensuring the integrity and reproducibility of your results.

Introduction: The Significance of the Indazole-Boronic Acid Moiety

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a sought-after component in the design of kinase inhibitors, anti-inflammatory agents, and other targeted therapies. The introduction of a boronic acid functionality at the 4-position of the 3-methyl-1H-indazole core opens up a vast chemical space for further elaboration through reactions such as the Nobel Prize-winning Suzuki-Miyaura cross-coupling. This allows for the facile formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are often key to biological activity.

Boronic acids themselves are known to be challenging to isolate and store in a pure, stable form. They are prone to dehydration to form boroxines (cyclic anhydrides) and can be sensitive to air and moisture. For this reason, the pinacol ester of this compound serves as a robust and commercially available surrogate, readily converted to the active boronic acid when needed.

Physicochemical Properties of this compound pinacol ester

A thorough understanding of the physical and chemical properties of a compound is the foundation of its effective use in research and development. The following table summarizes the key physicochemical data for this compound pinacol ester.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₉BN₂O₂[1]
Molecular Weight 258.12 g/mol [1]
CAS Number Not consistently reported[1]
Appearance Expected to be a solid
Solubility Soluble in organic solvents such as DMSO, methanol, and dichloromethane.
Storage Store in a cool, dry place, away from moisture.

Analytical Characterization Workflow

The comprehensive characterization of this compound pinacol ester relies on a suite of orthogonal analytical techniques. The following workflow is recommended to confirm the identity, purity, and stability of the compound.

Characterization_Workflow Start Sample of this compound pinacol ester NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Start->NMR Identity Confirmation MS Mass Spectrometry (ESI-MS) Start->MS Molecular Weight Verification HPLC HPLC Analysis (Purity Assessment) Start->HPLC Purity and Stability Hydrolysis Hydrolysis to Boronic Acid NMR->Hydrolysis MS->Hydrolysis HPLC->Hydrolysis End Characterized Compound Hydrolysis->End In situ use

Caption: A typical workflow for the characterization of this compound pinacol ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound pinacol ester, ¹H, ¹³C, and ¹¹B NMR are all highly informative.

3.1.1. ¹H NMR Spectroscopy

  • Expert Insight: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key signals to look for are the indazole aromatic protons, the methyl group protons, and the characteristic singlet for the twelve equivalent protons of the pinacol group.

  • Expected Chemical Shifts (in CDCl₃):

    • ~10-12 ppm (broad singlet, 1H): N-H proton of the indazole ring. This signal can be broad and may exchange with D₂O.

    • ~7.0-8.0 ppm (multiplets, 3H): Aromatic protons on the indazole ring. The specific splitting pattern will depend on the coupling constants between the protons at positions 5, 6, and 7.

    • ~2.5 ppm (singlet, 3H): Methyl group protons at position 3.

    • ~1.3 ppm (singlet, 12H): The twelve equivalent protons of the two methyl groups on the pinacol moiety.

3.1.2. ¹³C NMR Spectroscopy

  • Expert Insight: The carbon NMR spectrum will confirm the carbon framework of the molecule. The carbon attached to the boron atom will often show a broad signal due to quadrupolar relaxation.

  • Expected Chemical Shifts (in CDCl₃):

    • ~110-145 ppm: Aromatic carbons of the indazole ring.

    • ~84 ppm: The two quaternary carbons of the pinacol group attached to oxygen.

    • ~25 ppm: The four methyl carbons of the pinacol group.

    • ~12 ppm: The methyl carbon at position 3 of the indazole ring.

    • The carbon at position 4 attached to boron will be broad and may be difficult to observe.

3.1.3. ¹¹B NMR Spectroscopy

  • Expert Insight: ¹¹B NMR is a crucial technique for characterizing organoboron compounds. The chemical shift provides information about the coordination state of the boron atom. For a tricoordinate boronic ester, a single broad peak is expected.

  • Expected Chemical Shift:

    • ~20-30 ppm: A broad singlet characteristic of a tricoordinate boronic ester.

Protocol: NMR Sample Preparation

  • Accurately weigh approximately 5-10 mg of this compound pinacol ester.

  • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a calibrated spectrometer.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

  • Expert Insight: In positive ion mode ESI-MS, the most prominent ion observed will likely be the protonated molecule [M+H]⁺.

  • Expected m/z Values:

    • [M+H]⁺: 259.16 (calculated for C₁₄H₂₀BN₂O₂⁺)

    • [M+Na]⁺: 281.14 (calculated for C₁₄H₁₉BN₂NaO₂⁺)

  • Fragmentation: While fragmentation is generally minimal with ESI, some characteristic losses may be observed, such as the loss of the pinacol group.

Protocol: Mass Spectrometry Sample Preparation

  • Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Introduce the sample into the ESI source via direct infusion or coupled with an HPLC system.

  • Acquire the mass spectrum in positive ion mode.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the compound. Due to the potential for on-column hydrolysis of the pinacol ester, method development requires careful consideration of the mobile phase and stationary phase.[2]

  • Expert Insight: A reversed-phase C18 column is a good starting point. To minimize hydrolysis, it is often beneficial to use a mobile phase without acidic additives.[2] The boronic acid, if formed, will be more polar and thus have a shorter retention time than the pinacol ester.

Protocol: HPLC Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile. It is advisable to start with a neutral mobile phase to avoid hydrolysis.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition or acetonitrile.

Hydrolysis to this compound

The pinacol ester is readily hydrolyzed to the corresponding boronic acid under aqueous acidic or basic conditions. This is typically done immediately prior to its use in a subsequent reaction.

Hydrolysis_Workflow Start This compound pinacol ester Reaction Aqueous Acid or Base (e.g., HCl or NaOH) Start->Reaction Product This compound Reaction->Product End Use in subsequent reaction (e.g., Suzuki Coupling) Product->End

Caption: General workflow for the hydrolysis of the pinacol ester to the boronic acid.

Protocol: General Hydrolysis Procedure

  • Dissolve the this compound pinacol ester in a suitable organic solvent (e.g., THF, diethyl ether).

  • Add an aqueous solution of an acid (e.g., 1 M HCl) or a base (e.g., 1 M NaOH).

  • Stir the biphasic mixture vigorously at room temperature. The progress of the reaction can be monitored by TLC or HPLC.

  • Once the reaction is complete, separate the aqueous layer containing the boronic acid salt.

  • Carefully acidify the aqueous layer to precipitate the boronic acid, which can then be extracted into an organic solvent or used directly in the aqueous phase for the next reaction.

Note: The stability of the isolated boronic acid may be limited, and it is often preferable to use it in situ without isolation.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound pinacol ester.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

Conclusion

The characterization of this compound is most effectively approached through the analysis of its stable pinacol ester precursor. By employing a combination of NMR spectroscopy, mass spectrometry, and HPLC, a comprehensive understanding of the identity, purity, and stability of this valuable synthetic building block can be achieved. The straightforward hydrolysis of the pinacol ester provides ready access to the active boronic acid for use in a variety of synthetic transformations, empowering researchers in the fields of drug discovery and materials science.

References

  • Shaikh, J., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 11(45), 28286-28308. Available at: [Link]

  • Chemsigma. This compound picol ester. Available at: [Link]

  • Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1995. Available at: [Link]

  • D'hooghe, M., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(9), 3539-3543. Available at: [Link]

  • Organic Chemistry Portal. Boronic acid synthesis by hydrolysis. Available at: [Link]

  • Royal Society of Chemistry. (2015). Supporting Information for "A general procedure for hydrolysis of pinacol boronic esters". Available at: [Link]

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A Comprehensive Technical Guide to the ¹H NMR Analysis of 3-Methyl-1H-indazole-4-boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, substituted indazoles serve as privileged scaffolds, forming the core of numerous therapeutic agents. 3-Methyl-1H-indazole-4-boronic acid is a key bifunctional building block, prized for its ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to forge new carbon-carbon bonds[1]. The precise structural integrity and purity of this reagent are paramount for the success of subsequent synthetic steps.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the unambiguous structural elucidation and purity assessment of such molecules. This guide provides an in-depth technical framework for understanding, acquiring, and interpreting the ¹H NMR spectrum of this compound. We will delve into the theoretical underpinnings of its spectral characteristics, address the unique challenges posed by boronic acids, and present robust protocols for obtaining high-quality, interpretable data.

Section 1: Theoretical ¹H NMR Profile and Structural Analysis

A predictive analysis of the ¹H NMR spectrum begins with a thorough understanding of the molecule's electronic environment. The structure of this compound contains three key regions: the indazole bicyclic system, the C3-methyl group, and the C4-boronic acid moiety. Each proton's chemical shift is influenced by the electron-donating or -withdrawing nature of its neighboring groups.

Predicted Proton Environments and Chemical Shifts
  • Indazole NH Proton (H1): The proton on the N1 nitrogen is acidic and typically appears as a very broad singlet far downfield. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. In a solvent like DMSO-d₆, which is a hydrogen bond acceptor, this peak is often observed in the 12.0-13.5 ppm range[2][3].

  • Aromatic Protons (H5, H6, H7): The benzene portion of the indazole ring features three aromatic protons.

    • H7: This proton is ortho to the electron-donating N-N moiety and will be the most upfield of the aromatic signals. It is expected to appear as a doublet of doublets (or triplet if J₅,₆ ≈ J₆,₇).

    • H6: Situated between H5 and H7, this proton will also be a doublet of doublets (or triplet).

    • H5: This proton is ortho to the boronic acid group, a moderately electron-withdrawing and sterically bulky substituent. This proximity will likely cause a downfield shift compared to H6 and H7. It should appear as a doublet of doublets.

  • Methyl Protons (-CH₃): The methyl group at the C3 position is attached to an sp²-hybridized carbon of the pyrazole ring. It will appear as a sharp singlet, typically in the range of 2.4 - 2.7 ppm.

  • Boronic Acid Protons (-B(OH)₂): The two protons of the hydroxyl groups on the boron atom are highly acidic and undergo rapid exchange with trace water in the solvent. This typically results in a broad singlet. In many cases, especially in protic solvents like methanol-d₄ or if water is present, this signal may exchange with the solvent and become unobservable[4]. In an aprotic solvent like DMSO-d₆, a broad peak may be seen around 8.0 ppm.

Predicted Splitting Patterns and Coupling Constants

The coupling between the aromatic protons provides definitive structural information. Based on typical values for ortho and meta coupling in aromatic systems, we can predict the following:

  • ³J(H6-H7) (ortho): ~7.0 - 9.0 Hz

  • ³J(H5-H6) (ortho): ~7.0 - 8.5 Hz

  • ⁴J(H5-H7) (meta): ~0.5 - 1.5 Hz (may not always be resolved)

Data Summary: Predicted ¹H NMR Data

The following table summarizes the anticipated ¹H NMR data for this compound in DMSO-d₆.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
NH (H1)12.5 - 13.5br s-1H
B(OH)₂~8.0 (variable)br s-2H
H57.6 - 7.8dd³J ≈ 7.0, ⁴J ≈ 1.01H
H77.4 - 7.6dd³J ≈ 8.5, ⁴J ≈ 1.01H
H67.1 - 7.3t (or dd)³J ≈ 7.81H
-CH₃2.5 - 2.7s-3H

br s = broad singlet, s = singlet, dd = doublet of doublets, t = triplet

Section 2: Practical Guide to NMR Data Acquisition

Acquiring a clean, interpretable ¹H NMR spectrum for a boronic acid requires careful consideration of its unique chemical properties.

Core Challenge: Boroxine Formation

The primary obstacle in the NMR analysis of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides, known as boroxines[4].

Caption: Equilibrium between boronic acid monomer and its boroxine trimer.

This equilibrium means that a sample dissolved in a non-coordinating solvent like CDCl₃ may show two distinct sets of signals for the indazole core—one for the monomer and one for the boroxine—leading to a complex and potentially misleading spectrum[4].

Experimental Protocol: Solvent Selection and Sample Preparation

The key to obtaining a clean spectrum is to shift the equilibrium entirely to the monomeric form. This is achieved by using a solvent that can effectively solvate the boronic acid and disrupt the boroxine structure.

Step-by-Step Protocol:

  • Initial Solvent Choice (Screening): Begin by dissolving ~5-10 mg of the sample in 0.6 mL of DMSO-d₆. Dimethyl sulfoxide is an excellent hydrogen bond acceptor and is often sufficient to break up the boroxine trimer.

  • Causality: DMSO-d₆ solvates the -B(OH)₂ group, preventing the intermolecular dehydration required for boroxine formation. It also reliably shows the N-H proton, providing a more complete spectral picture.

  • Alternative Solvent (If Spectrum is Still Broad): If signals in the aromatic region remain broad or duplicated in DMSO-d₆, prepare a new sample in methanol-d₄.

  • Causality: Methanol-d₄ is a protic solvent that can actively participate in hydrogen bonding and exchange with the B-OH protons. This rapidly breaks down any oligomeric species[4]. The primary trade-off is that the N-H and B(OH)₂ protons will exchange with the solvent's deuterium and become invisible.

  • Sample Preparation:

    • Weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

    • Add ~0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

    • Cap the tube and vortex for 30-60 seconds until the solid is fully dissolved. Gentle warming may be required for complete dissolution.

    • For quantitative analysis, ensure a relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of the protons of interest. A d1 of 10 seconds is generally a safe starting point.

Section 3: Spectrum Interpretation and Validation Workflow

A systematic approach is crucial for accurate spectral assignment.

NMR_Workflow A Acquire Spectrum in DMSO-d₆ B Identify Solvent Residual Peak (~2.50 ppm) & Water (~3.3 ppm) A->B C Assign Singlets: - Broad NH (12.5-13.5 ppm) - Sharp CH₃ (2.5-2.7 ppm) B->C D Analyze Aromatic Region (7.0 - 8.0 ppm) C->D E Integrate All Signals D->E F Measure Coupling Constants (J-values) E->F G Assign H5, H6, H7 based on Multiplicity and J-values F->G H Final Structure Verification G->H

Caption: Step-by-step workflow for ¹H NMR spectrum interpretation.

Self-Validating Checks
  • Integration Ratios: The integral values must correspond to the number of protons in each environment. The ratio of the aromatic region to the methyl singlet should be exactly 3:3 (or 1:1). The NH proton should integrate to 1H.

  • Coupling Constant Matching: In a coupled system like the H5-H6-H7 spin system, the J-values must be reciprocal. The ³J(H5-H6) measured from the H5 signal must match the ³J(H5-H6) measured from the H6 signal. This confirms the adjacent relationship.

  • Purity Assessment: The presence of unexpected signals may indicate impurities. Common impurities include residual solvents from synthesis or the corresponding pinacol ester, which would show a sharp, large singlet around 1.3 ppm for the 12 protons of the two methyl groups on the pinacol moiety.

By following this comprehensive guide, researchers, scientists, and drug development professionals can confidently verify the structure and purity of this compound, ensuring the quality of this critical synthetic intermediate.

References

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link][5][6]

  • Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. Source not specified. [Link][7]

  • Cole, T. E. ¹¹B NMR Chemical Shifts. San Diego State University Chemistry. [Link][8]

  • 1-Methyl-1H-pyrazole-4-boronic acid. PubChem. [Link][9]

  • Reddy, T. S., et al. (2013). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences. [Link][1]

  • Claramunt, R. M., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Journal of Heterocyclic Chemistry. [Link][10]

  • Bakangura, E., et al. (2022). ¹H NMR spectra of (a) boronic acid end-functionalized poly(ethylene oxide)... ResearchGate. [Link][11]

  • Alkorta, I., et al. (2022). ¹H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... ResearchGate. [Link][3]

  • Supporting Information for Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link][12]

  • Reddit discussion on "Recording NMR spectra for aryl boronic acids - overcoming oligomerization". r/chemistry via Reddit. [Link][4]

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3-Methyl-1H-indazole-4-boronic acid mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mass Spectrometry of 3-Methyl-1H-indazole-4-boronic acid

Introduction

This compound is a heterocyclic organoboron compound of significant interest in medicinal chemistry and drug development. As a versatile building block, it is frequently utilized in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules with potential therapeutic activities.[1] Accurate characterization of this key intermediate is paramount for ensuring the identity, purity, and stability of both the starting material and the final products. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information.

However, the analysis of boronic acids by mass spectrometry is not without its challenges. These compounds are prone to dehydration, forming cyclic anhydrides known as boroxines, and can readily form dimers or solvent adducts.[2][3] This guide provides a comprehensive, field-proven framework for the successful mass spectrometric analysis of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating analytical system.

Physicochemical Properties and Structural Foundation

A thorough understanding of the analyte's properties is the foundation of any successful analytical method.

  • Molecular Formula: C₈H₉BN₂O₂

  • Average Molecular Weight: 175.98 g/mol [4]

  • Monoisotopic (Exact) Mass: 176.0757 Da[4]

The presence of a boronic acid group attached to a stable aromatic indazole core defines its chemical behavior and dictates the mass spectrometric strategy. The natural isotopic abundance of boron (¹⁰B ≈ 20%, ¹¹B ≈ 80%) provides a characteristic isotopic pattern that is a powerful diagnostic tool for identifying boron-containing ions in the mass spectrum.[5]

Caption: Structure of this compound.

Core Principles of Mass Spectrometric Analysis

A successful analysis hinges on controlling the gas-phase chemistry of the boronic acid. Direct analysis without derivatization is often preferred for high-throughput applications and can be achieved reliably with electrospray ionization (ESI) when coupled with liquid chromatography (LC).[2][6][7]

The primary goals are:

  • Minimize Dehydration and Aggregation: The LC mobile phase and ESI source conditions must be optimized to favor the monomeric boronic acid form.

  • Achieve Efficient Ionization: The choice of ionization polarity (positive or negative) is critical and depends on the analyte's ability to accept or lose a proton.

  • Generate Structurally Informative Fragments: Tandem MS (MS/MS) is employed to induce fragmentation, providing a unique fingerprint for confident identification.

Recommended LC-MS Workflow

The following workflow is a robust starting point for the analysis of this compound.

Caption: Recommended LC-MS workflow for analysis.

Liquid Chromatography

To avoid the complexities of direct infusion, coupling with an ultra-high-performance liquid chromatography (UPLC) system is highly recommended. This separates the analyte from impurities and delivers a consistent, stable stream into the mass spectrometer.

  • Column: A reversed-phase Acquity BEH C18 column or equivalent is effective for retaining the aromatic indazole structure.[2]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water. The acetate buffer helps to maintain a stable pH and can aid in ionization.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A gradient elution from low to high organic content ensures the sharp peak shape necessary for high-sensitivity detection.

Ionization: The Polarity Decision

Boronic acids can often be ionized in both positive and negative modes, but one typically provides a cleaner, more intense signal.

  • Negative Ion Mode (ESI-): This is frequently the preferred mode for boronic acids.[6][7] Deprotonation occurs at the boronic acid hydroxyl groups, readily forming the [M-H]⁻ ion. This process is generally efficient and leads to less in-source fragmentation and fewer adducts compared to positive mode.

  • Positive Ion Mode (ESI+): Protonation will likely occur on one of the nitrogen atoms of the indazole ring, forming the [M+H]⁺ ion. While viable, this mode may also promote the formation of solvent adducts (e.g., [M+H+CH₃CN]⁺) or dimers, complicating spectral interpretation.[2]

Recommendation: Begin by optimizing conditions in negative ion mode. The resulting [M-H]⁻ ion is often the most stable and abundant species.

Mass Analysis: Full Scan and Tandem MS (MS/MS)
  • Full Scan MS: A survey scan is first performed to identify the precursor ion. For this compound (Exact Mass = 176.0757 Da), the expected ions are:

    • ESI-: [M-H]⁻ at m/z 175.0679

    • ESI+: [M+H]⁺ at m/z 177.0835 The presence of the characteristic boron isotope pattern (a smaller peak at -1 Da from the monoisotopic ¹¹B peak) is a key confirmation.[5]

  • Tandem MS (MS/MS): To confirm the structure, the isolated precursor ion is subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint.

Proposed Fragmentation Pathway

While specific fragmentation data for the 4-boronic acid isomer is not extensively published, a chemically logical pathway can be proposed based on the known fragmentation of indazoles and aromatic boronic acids.[8][9]

In negative ion mode, fragmentation of the [M-H]⁻ precursor at m/z 175.07 would likely proceed through the following losses:

  • Loss of Water (-18 Da): A common initial fragmentation for boronic acids is the neutral loss of H₂O, leading to the formation of a boronate anhydride-like structure.

  • Loss of B(OH)₂ radical or related species: Cleavage of the C-B bond can occur.

  • Ring Fragmentation: Higher collision energies can induce cleavage of the indazole ring itself.

Fragmentation parent [M-H]⁻ m/z 175.07 frag1 [M-H-H₂O]⁻ m/z 157.06 parent->frag1 - H₂O frag2 [C₈H₆N₂]⁻˙ m/z 130.05 parent->frag2 - B(OH)₃ frag3 Further Fragments frag2->frag3 Ring Cleavage

Caption: Proposed MS/MS fragmentation pathway in negative ion mode.

Quantitative Data Summary

ParameterValueSource / Comment
Molecular Formula C₈H₉BN₂O₂PubChem[4]
Exact Mass 176.0757 DaPubChem[4]
Expected [M-H]⁻ Ion (m/z) 175.0679Calculated
Expected [M+H]⁺ Ion (m/z) 177.0835Calculated
Primary Fragment (ESI-) m/z 157.06Proposed loss of H₂O
Secondary Fragment (ESI-) m/z 130.05Proposed loss of B(OH)₃

Self-Validating Experimental Protocol: LC-MS/MS Analysis

This protocol is designed to be a self-validating system, where chromatographic performance, mass accuracy, and fragmentation data collectively confirm the analyte's identity.

1. Standard and Sample Preparation

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Create a working standard of 1 µg/mL by diluting the stock solution in a 50:50 mixture of Mobile Phase A and B.

  • Dissolve and dilute unknown samples in the same 50:50 mixture to a similar target concentration.

2. UPLC-MS System Configuration

  • UPLC Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Water:Acetonitrile

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Gradient Program:

    • 0.0 min: 5% B

    • 2.0 min: 95% B

    • 2.5 min: 95% B

    • 2.6 min: 5% B

    • 3.5 min: 5% B

3. Mass Spectrometer Parameters (Negative Ion Mode Example)

  • Ionization Mode: ESI-

  • Capillary Voltage: 2.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C[6]

  • Desolvation Gas Flow: 800 L/Hr[6]

  • Acquisition Mode:

    • Full Scan (MS¹): m/z range 50-500.

    • Tandem MS (MS²): Data-dependent acquisition (DDA) targeting the ion at m/z 175.07.

    • Collision Energy: Ramp from 10-30 eV to observe the onset of fragmentation and generate a rich spectrum.

4. Data Verification Checklist

  • Retention Time: Is the retention time of the peak in the unknown sample consistent with the analytical standard?

  • Mass Accuracy: Is the measured mass of the precursor ion within 5 ppm of the theoretical exact mass (175.0679)?

  • Isotope Pattern: Does the precursor ion exhibit the characteristic ¹⁰B/¹¹B isotopic signature?

  • Fragmentation Pattern: Does the MS/MS spectrum of the unknown sample match the fragmentation pattern of the analytical standard?

A positive result on all four checks provides authoritative, trustworthy identification of this compound.

Conclusion

The mass spectrometric analysis of this compound is highly achievable and robust when a systematic approach is employed. By leveraging a well-designed LC-MS method, particularly in negative ion mode, the common analytical challenges associated with boronic acids can be effectively overcome. The key to success lies in optimizing chromatographic separation to prevent aggregation and utilizing high-resolution mass spectrometry to confirm elemental composition through mass accuracy and isotopic patterns. Tandem mass spectrometry provides the final, unambiguous confirmation of the molecular structure. This comprehensive guide equips the research and development scientist with the necessary framework to generate high-quality, reliable, and defensible mass spectrometric data for this important chemical entity.

References

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(15), 3737-3743. [Link]

  • Galea, C. A., & Schriemer, D. C. (2010). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(3), 466–476. [Link]

  • Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. [Link]

  • Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. ResearchGate. [Link]

  • (3-methyl-1H-indazol-5-yl)boronic acid. PubChem. [Link]

  • Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]

  • Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. [Link]

  • Cole, R. B., & Tabet, J. C. (1993). Positive-Ion Analysis of Boropeptides by Chemical Ionization and Liquid Secondary Ionization Mass Spectrometry. Analytical Chemistry, 65(24), 3501–3508. [Link]

  • Arylboronic acid chemistry under electrospray conditions. PubMed. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • 1-Methyl-1H-indazole-5-boronic acid. PubChem. [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]

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A Guide to the Infrared Spectroscopy of 3-Methyl-1H-indazole-4-boronic acid: Principles, Practice, and Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the principles and practices for obtaining and interpreting the infrared (IR) spectrum of 3-Methyl-1H-indazole-4-boronic acid. This document is intended for researchers, scientists, and drug development professionals who utilize vibrational spectroscopy for the structural elucidation and characterization of novel chemical entities. We will delve into the theoretical underpinnings of the expected spectral features, provide a robust experimental protocol for acquiring high-quality data, and offer a detailed interpretation of the vibrational modes characteristic of this molecule.

Introduction: The Significance of Vibrational Spectroscopy in Pharmaceutical Analysis

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. This absorption pattern is unique to the molecule's structure, making the IR spectrum a molecular "fingerprint." For a complex heterocyclic molecule like this compound, IR spectroscopy is an invaluable tool for confirming its identity, assessing its purity, and studying intermolecular interactions.

The structure of this compound incorporates three key functional groups that will give rise to characteristic absorption bands in the infrared spectrum: the indazole ring system, a methyl group, and a boronic acid moiety. Understanding the expected vibrational frequencies of these groups is paramount for accurate spectral interpretation.

Molecular Structure and Expected Vibrational Modes

The molecular structure of this compound is presented below. The key functional groups are highlighted, and their expected contributions to the infrared spectrum are discussed in the subsequent sections.

Figure 1. Molecular Structure of this compound with key functional groups highlighted.

The Indazole Ring System

The indazole core, a bicyclic heteroaromatic system, will exhibit a series of characteristic vibrations. These include:

  • N-H Stretching: The N-H bond of the pyrazole ring will give rise to a stretching vibration, typically observed in the region of 3100-3500 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding.

  • C-H Aromatic Stretching: The C-H bonds on the benzene ring will produce sharp absorption bands in the 3000-3100 cm⁻¹ region.

  • C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings will result in a series of sharp bands between 1400 and 1650 cm⁻¹.

  • C-H Aromatic Bending: Out-of-plane bending vibrations of the aromatic C-H bonds will appear as strong bands in the 650-900 cm⁻¹ region. The substitution pattern on the benzene ring will influence the exact position of these bands.

The Methyl Group

The methyl group attached to the indazole ring at the 3-position will have the following characteristic vibrational modes:

  • C-H Asymmetric and Symmetric Stretching: These vibrations will occur in the 2950-3000 cm⁻¹ range for the asymmetric stretch and 2850-2900 cm⁻¹ for the symmetric stretch.

  • C-H Asymmetric and Symmetric Bending: The bending (scissoring) vibrations of the methyl group are expected to appear around 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).

The Boronic Acid Group

The boronic acid moiety (-B(OH)₂) is a key functional group, and its vibrational modes are crucial for confirming the structure. Based on studies of boric acid and phenylboronic acids, the following absorptions are anticipated:[2][3][4]

  • O-H Stretching: The O-H stretching vibrations of the boronic acid group will produce a broad and strong absorption band in the 3200-3600 cm⁻¹ region.[2][4] The broadness is due to intermolecular hydrogen bonding.

  • B-O Stretching: The boron-oxygen single bond stretching is a key diagnostic band and is expected to appear in the 1300-1400 cm⁻¹ region.[2]

  • B-O-H Bending: In-plane bending of the B-O-H group can be observed in the 1150-1200 cm⁻¹ range.[2]

  • Out-of-Plane B-O-H Bending: A broader absorption may be present around 650-700 cm⁻¹.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To obtain a reliable and interpretable infrared spectrum of this compound, a systematic experimental approach is essential. The following protocol outlines the key steps for data acquisition using a Fourier Transform Infrared (FTIR) spectrometer.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Obtain pure solid sample of this compound KBr Prepare a dry KBr pellet or a Nujol mull Sample->KBr Background Collect a background spectrum of the empty sample compartment KBr->Background Parameters Set acquisition parameters (e.g., 4 cm⁻¹ resolution, 32 scans) Background->Parameters Sample_Scan Place the sample in the spectrometer and collect the sample spectrum Ratio Ratio the sample spectrum against the background spectrum Sample_Scan->Ratio Parameters->Sample_Scan Baseline Perform baseline correction Ratio->Baseline Peak_Picking Identify and label significant absorption peaks Baseline->Peak_Picking

Figure 2. Experimental workflow for acquiring the FTIR spectrum of this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Potassium Bromide (KBr) Pellet Method:

      • Thoroughly dry spectroscopic grade KBr powder in an oven at 110°C for at least 2 hours and allow it to cool in a desiccator.

      • Grind a small amount (1-2 mg) of the this compound sample with approximately 200 mg of the dried KBr powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained.

      • Transfer the mixture to a pellet-forming die and press it under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.

    • Nujol Mull Method:

      • Grind a small amount (2-5 mg) of the solid sample to a fine powder in an agate mortar.

      • Add a drop or two of Nujol (mineral oil) and continue grinding to form a smooth, thick paste (mull).

      • Spread a thin film of the mull between two KBr or NaCl plates.

  • Instrument Setup and Background Collection:

    • Ensure the FTIR spectrometer is properly purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

    • Collect a background spectrum of the empty sample holder (for KBr pellets) or the clean salt plates (for Nujol mulls). This will be used to correct the sample spectrum.

  • Sample Spectrum Acquisition:

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.

    • Use a spectral resolution of 4 cm⁻¹ for routine analysis.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform a baseline correction to remove any sloping or curved baseline.

    • Use the peak-picking function of the software to identify the wavenumbers of the major absorption bands.

Interpretation of the Infrared Spectrum

The following table summarizes the expected characteristic infrared absorption bands for this compound, based on the analysis of its functional groups and data from related compounds.[2][4][5][6][7][8]

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected IntensityNotes
3200-3600O-H StretchingBoronic AcidStrong, BroadThe broadness is indicative of strong intermolecular hydrogen bonding.[2][4]
3100-3500N-H StretchingIndazole RingMedium, BroadMay overlap with the O-H stretching band.
3000-3100C-H Aromatic StretchingIndazole RingMedium, SharpCharacteristic of C-H bonds on the aromatic ring.
2850-3000C-H Aliphatic StretchingMethyl GroupMedium, SharpAsymmetric and symmetric stretches will be present.
1600-1650C=C and C=N Ring StretchingIndazole RingMedium to StrongA series of bands is expected in this region.
1450-1550C=C Aromatic Ring StretchingIndazole RingMedium to StrongFurther confirmation of the aromatic system.
~1450C-H Asymmetric BendingMethyl GroupMedium
~1375C-H Symmetric BendingMethyl GroupMedium to Weak
1300-1400B-O StretchingBoronic AcidStrongA key diagnostic peak for the boronic acid functionality.[2]
1150-1200B-O-H In-plane BendingBoronic AcidMedium[2]
650-900C-H Aromatic Out-of-plane BendingIndazole RingStrongThe exact position is dependent on the substitution pattern of the benzene ring.
650-700Out-of-plane B-O-H BendingBoronic AcidMedium, Broad

Conclusion

This technical guide has provided a comprehensive framework for understanding, obtaining, and interpreting the infrared spectrum of this compound. By carefully considering the contributions of the indazole ring, the methyl group, and the boronic acid moiety, a detailed and accurate structural confirmation can be achieved. The provided experimental protocol ensures the acquisition of high-quality data, which is essential for reliable spectral interpretation. As with any spectroscopic analysis, a multi-technique approach, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, is recommended for unambiguous structure elucidation.

References

  • Eureka | Patsnap. (n.d.). Synthetic process of 3-methyl-1h-indazole.
  • ResearchGate. (n.d.). FTIR spectra of Imidazole. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of boric acid. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b).... Retrieved January 26, 2026, from [Link]

  • YouTube. (2026, January 5). Molecular Vibrations Explained (IR & Raman Made Simple). Retrieved January 26, 2026, from [Link]

  • NIST. (n.d.). Boric acid. Retrieved January 26, 2026, from [Link]

  • NIH. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved January 26, 2026, from [Link]

  • Indian Academy of Sciences. (n.d.). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Retrieved January 26, 2026, from [Link]

  • MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved January 26, 2026, from [Link]

  • Canadian Science Publishing. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Retrieved January 26, 2026, from [Link]

  • NIH. (2024, April 23). Synthesis molecular docking and DFT studies on novel indazole derivatives. Retrieved January 26, 2026, from [Link]

  • PubMed. (n.d.). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). (3-methyl-1H-indazol-5-yl)boronic acid. Retrieved January 26, 2026, from [Link]

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An In-depth Technical Guide to the Prospective Crystal Structure of 3-Methyl-1H-indazole-4-boronic acid: From Synthesis to Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting Unexplored Territory in Medicinal Chemistry

To our fellow researchers, scientists, and professionals in drug development, this guide addresses a molecule of burgeoning interest: 3-Methyl-1H-indazole-4-boronic acid. The indazole scaffold is a cornerstone in medicinal chemistry, featured in a range of therapeutics due to its versatile biological activity.[1] Similarly, the boronic acid moiety is a powerful functional group, not only as a synthetic handle in cross-coupling reactions but also as a pharmacophore capable of forming reversible covalent bonds with biological targets.[2][3] The convergence of these two functionalities in this compound presents a compelling subject for structural investigation.

As of the writing of this guide, a definitive crystal structure for this compound has not been publicly reported. This document, therefore, serves a dual purpose: it is both a call to action and a detailed roadmap for the scientific community to synthesize, crystallize, and ultimately determine the three-dimensional structure of this promising molecule. Understanding its solid-state conformation and intermolecular interactions is paramount for unlocking its full potential in rational drug design.

This guide provides a comprehensive, field-proven framework, grounded in established methodologies, to navigate the journey from chemical synthesis to high-resolution crystal structure analysis.

Part 1: Synthesis and Purification of Crystalline-Grade Material

The successful growth of single crystals is critically dependent on the purity of the compound. The following is a proposed synthetic route and purification protocol designed to yield material of sufficient quality for crystallographic studies.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-stage process: the formation of the 3-methyl-1H-indazole core, followed by the introduction of the boronic acid group at the 4-position.

Stage 1: Synthesis of 3-Methyl-1H-indazole

A robust method for the synthesis of 3-methyl-1H-indazole involves the cyclization of 2-aminoacetophenone.[4][5]

  • Step 1: Nitration of Acetophenone: Acetophenone is treated with a mixture of sulfuric and nitric acid to yield 2-nitroacetophenone.

  • Step 2: Reduction of the Nitro Group: The 2-nitroacetophenone is then reduced to 2-aminoacetophenone using a reducing agent such as iron powder in the presence of an ammonium chloride catalyst.[4][5]

  • Step 3: Diazotization and Cyclization: The 2-aminoacetophenone is diazotized with sodium nitrite in an acidic medium, followed by reduction with a mild reducing agent like stannous chloride, which facilitates the cyclization to form 3-methyl-1H-indazole.[4][5]

Stage 2: Borylation of 3-Methyl-1H-indazole

With the indazole core in hand, the boronic acid can be introduced at the 4-position via a C-H activation/borylation reaction. A common method involves the use of an iridium catalyst and a boron source, such as bis(pinacolato)diboron (B₂pin₂).

  • Step 1: Ir-catalyzed Borylation: 3-Methyl-1H-indazole is reacted with B₂pin₂ in the presence of an iridium catalyst (e.g., [Ir(cod)OMe]₂) and a bipyridine ligand to afford this compound pinacol ester.

  • Step 2: Hydrolysis of the Pinacol Ester: The resulting pinacol ester is then hydrolyzed under acidic or basic conditions to yield the final product, this compound.

Experimental Protocol: Synthesis of 3-Methyl-1H-indazole
StepProcedureRationale
1To a stirred solution of 2-aminoacetophenone (1 eq.) in concentrated hydrochloric acid, add a solution of sodium nitrite (1.1 eq.) in water dropwise at 0-5 °C.Diazotization of the primary amine.
2Stir the reaction mixture at 0-5 °C for 1 hour.Ensures complete formation of the diazonium salt.
3In a separate flask, prepare a solution of stannous chloride dihydrate (3 eq.) in concentrated hydrochloric acid.Preparation of the reducing agent.
4Slowly add the diazonium salt solution to the stannous chloride solution at 0-5 °C.Reduction of the diazonium salt and subsequent cyclization.
5Allow the reaction to warm to room temperature and stir overnight.Drives the reaction to completion.
6Quench the reaction by pouring it into ice water and neutralize with a saturated sodium bicarbonate solution.Neutralization of the acid and precipitation of the product.
7Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.Isolation of the crude product.
Purification for Crystallization

The crude product should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The fractions containing the pure product, as determined by thin-layer chromatography and confirmed by NMR spectroscopy, should be combined and the solvent removed. A final recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) is highly recommended to obtain material of >99% purity.

Part 2: Strategies for Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in structure determination. A systematic screening of crystallization conditions is essential.

Crystallization Techniques
  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the concentration, leading to crystal formation.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of an "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. This can be set up as a hanging drop or sitting drop experiment.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in temperature reduces the solubility, promoting crystal growth.

Solvent Selection

A range of solvents with varying polarities should be screened. Initial solubility tests in solvents such as methanol, ethanol, acetone, ethyl acetate, dichloromethane, and toluene will guide the selection. Binary solvent systems can also be very effective.

Crystallization MethodSolvent System ExamplesRationale
Slow EvaporationMethanol, Ethanol, AcetoneFor moderately soluble compounds.
Vapor Diffusion (Hanging/Sitting Drop)Solution: Dichloromethane, Anti-solvent: HexaneGradual change in solvent environment.
Slow CoolingToluene, AcetonitrileFor compounds with temperature-dependent solubility.

Part 3: X-ray Diffraction and Structure Elucidation

Once suitable single crystals are obtained, the next step is to analyze them using X-ray diffraction.

Experimental Workflow for X-ray Crystallography

The process of determining a crystal structure is a well-established workflow.

Caption: Workflow for Crystal Structure Determination.

Data Collection and Processing

A single crystal of appropriate size and quality is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion. The diffraction pattern is recorded, and the raw data is processed to yield a set of reflection intensities.

Structure Solution and Refinement

The processed data is used to solve the phase problem and generate an initial electron density map. From this map, the positions of the atoms can be determined. This initial model is then refined using least-squares methods to improve the fit between the observed and calculated diffraction data. The quality of the final structure is assessed by parameters such as the R-factor.

Part 4: Hypothetical Structural Features and Their Implications

While the actual crystal structure is unknown, we can hypothesize about the potential intermolecular interactions based on the functional groups present in this compound.

Potential Hydrogen Bonding Motifs

The boronic acid group is an excellent hydrogen bond donor and acceptor. It is likely to form strong hydrogen bonds with the nitrogen atoms of the indazole ring and with other boronic acid groups. A common motif for boronic acids is the formation of hydrogen-bonded dimers.

G cluster_0 Molecule A cluster_1 Molecule B A_B B(OH)₂ B_B (HO)₂B A_B->B_B O-H···O A_N1 N-H B_N2 N A_N1->B_N2 N-H···N A_N2 N B_N1 H-N

Caption: Hypothetical Hydrogen Bonding Dimer.

Implications for Drug Development

The crystal structure will reveal:

  • Molecular Conformation: The planarity of the indazole ring and the orientation of the boronic acid group.

  • Intermolecular Interactions: The specific hydrogen bonding network and any other non-covalent interactions, such as π-stacking.

  • Polymorphism: The potential for the compound to exist in different crystalline forms, which can have significant implications for its physical properties, including solubility and bioavailability.

This information is invaluable for understanding the solid-state properties of the molecule and for designing more effective drug candidates.

Conclusion and Future Outlook

The determination of the crystal structure of this compound is a critical next step in harnessing its potential in medicinal chemistry. This guide provides a comprehensive framework for achieving this goal. The elucidation of its three-dimensional structure will undoubtedly provide deep insights into its chemical behavior and pave the way for its application in the development of novel therapeutics. We encourage the scientific community to undertake this important work and to share the results openly to accelerate discovery.

References

  • Google Patents. The synthesis technique of 3 methyl 1H indazoles.
  • National Center for Biotechnology Information. 1-Methyl-1H-indazole-3-carboxylic acid. PubChem Compound Summary for CID 136430. [Link]

  • National Center for Biotechnology Information. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. [Link]

  • National Center for Biotechnology Information. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

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An In-Depth Technical Guide to the Solubility of 3-Methyl-1H-indazole-4-boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, boronic acids have emerged as indispensable building blocks.[1][2][3] Their utility, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allows for the efficient construction of complex molecular architectures from readily available components.[2] Among these valuable reagents, 3-Methyl-1H-indazole-4-boronic acid stands out due to the prevalence of the indazole scaffold in a multitude of biologically active compounds.

However, the successful application of this reagent is fundamentally governed by a critical, yet often overlooked, physicochemical property: its solubility. Low or unpredictable solubility can lead to failed reactions, unreliable biological screening results, and significant hurdles in formulation development.[4][5] This guide provides a comprehensive technical overview of the solubility of this compound, offering foundational theory, practical measurement protocols, and actionable insights for researchers, chemists, and formulation scientists.

Physicochemical Fundamentals

To understand the solubility of this compound, one must first appreciate its unique chemical nature. The molecule's behavior in solution is dominated by the interplay between the indazole ring and the boronic acid functional group.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₈H₉BN₂O₂[6]
Molecular Weight 175.98 g/mol [6][7]
Hydrogen Bond Donors 3[7]
Hydrogen Bond Acceptors 3[6]
LogP (calculated) -0.44888[6]
Topological Polar Surface Area (TPSA) 69.14 Ų[6]

The boronic acid moiety is a Lewis acid, capable of accepting a hydroxide ion. This leads to a critical pH-dependent equilibrium between the neutral, trigonal planar boronic acid and a more polar, tetrahedral boronate anion. Furthermore, like many boronic acids, it can undergo intermolecular dehydration to form a cyclic trimer anhydride known as a boroxine.[8][9] This process can significantly reduce solubility, as the boroxine is often a stable, less polar, and more crystalline entity.[8][9]

Caption: Key equilibria influencing the solubility of this compound.

Quantitative Solubility Profile

Precise, quantitative solubility data for this compound is not extensively published. However, based on the behavior of structurally similar compounds and general principles, a qualitative and estimated profile can be established. For mission-critical applications, experimental determination is strongly advised.

Estimated Solubility in Common Laboratory Solvents:

SolventTypeEstimated SolubilityRationale & Commentary
Dimethyl Sulfoxide (DMSO) Polar AproticHigh Excellent solvent for most boronic acids; ideal for preparing high-concentration stock solutions for screening.
Dimethylformamide (DMF) Polar AproticHigh Similar to DMSO, widely used in Suzuki-Miyaura coupling reactions.[10]
Methanol (MeOH) Polar ProticModerate to High The protic nature can interact with the boronic acid group. May form methyl boronate esters.
Ethanol (EtOH) Polar ProticModerate Generally lower solubility than in methanol.
Acetonitrile (ACN) Polar AproticLow to Moderate Less polar than DMSO/DMF, solubility is expected to be lower.
Tetrahydrofuran (THF) Nonpolar/EtherLow Often used in synthesis, but solubility of polar indazole boronic acids can be limited.
Water (Aqueous Buffer) AqueouspH-Dependent (Low) Intrinsic solubility of the neutral form is expected to be low. Solubility increases significantly at higher pH (>pKa) due to boronate formation.
Chloroform (CHCl₃) NonpolarVery Low The polarity mismatch leads to poor solubility.[11]
Toluene / Hexanes Nonpolar/HydrocarbonInsoluble Useful as anti-solvents for precipitation and purification.[11]

Standardized Protocols for Solubility Determination

To obtain reliable and reproducible solubility data, standardized protocols are essential. Two primary methods are employed in drug discovery: a high-throughput kinetic assay for early-stage assessment and a lower-throughput, "gold standard" thermodynamic assay for definitive characterization.[4][5][12]

Protocol 1: Kinetic Solubility Assay (Nephelometry or Filter Plate Method)

This method is designed for rapid assessment and is ideal for early discovery phases.[4][12] It measures the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO stock solution.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Aqueous Addition: To each well, add a specified volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically <2%) to minimize its solubilizing effect.

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).[4]

  • Detection & Quantification:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. The point at which scattering increases sharply indicates precipitation and defines the kinetic solubility limit.[13]

    • Filter Plate Method: Filter the plate through a solubility filter plate. Analyze the concentration of the compound in the filtrate using LC-MS or HPLC-UV against a calibration curve.[4][14]

Caption: Workflow for determining kinetic solubility.

Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility of the solid compound in a solvent and is considered the definitive standard for lead optimization and formulation.[4][5]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a precise volume of the test solvent (e.g., pH 7.4 buffer, water, organic solvent). The presence of visible solid material is crucial.

  • Equilibration: Seal the vial and agitate it (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for an extended period to ensure equilibrium is reached.[5] For boronic acids, 24 hours is a standard starting point.[4]

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully remove a sample of the supernatant, ensuring no solid material is transferred. Centrifugation or filtration through a syringe filter (e.g., 0.45 µm PVDF) is required.

  • Quantification: Dilute the clear supernatant appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a meticulously prepared calibration curve.[5]

Caption: Workflow for determining thermodynamic solubility.

Practical Implications in Research & Development

  • For Suzuki-Miyaura Coupling: The choice of solvent is critical. While DMF and Dioxane/Water mixtures are common, ensuring sufficient solubility of the boronic acid is key to achieving high reaction yields and avoiding heterogeneous mixtures that can complicate kinetics.[10][15][16] If solubility is poor, a different solvent system or the use of a more soluble boronic ester derivative (e.g., a pinacol or MIDA ester) should be considered.[17][18]

  • For Biological Screening: Inconsistent solubility is a primary source of artifacts in HTS campaigns. Compounds precipitating in assay buffer can lead to false negatives or positives. Kinetic solubility data at the relevant assay pH is essential for interpreting results and setting appropriate concentration ranges for testing.[4][5]

  • For Formulation Development: Thermodynamic solubility in various aqueous buffers and potential co-solvent systems is a cornerstone of pre-formulation. This data directly informs the feasibility of developing oral or injectable formulations and guides the selection of excipients needed to achieve the target drug concentration.[5]

Conclusion

The solubility of this compound is not a simple, single value but a complex property governed by pH, solvent choice, and the compound's intrinsic chemical equilibria. A thorough understanding and accurate measurement of both its kinetic and thermodynamic solubility are paramount for its effective use, from the synthesis bench to preclinical development. By employing the standardized protocols and considering the practical implications outlined in this guide, researchers can mitigate risks, ensure data reliability, and accelerate their research and development programs.

References

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • PubChem. 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole. [Link]

  • PubChem. (3-methyl-1H-indazol-5-yl)boronic acid. [Link]

  • RSC Publishing. A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Chemistry LibreTexts. 2611 Thermodynamics of Borax solubility. [Link]

  • MDPI. Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. [Link]

  • PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • ACS Publications. Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. [Link]

  • National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • ResearchGate. Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. [Link]

  • ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules?. [Link]

  • RSC Publishing. boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. [Link]

  • ResearchGate. Boric acid solubility in different solvents (Ullmann's 2006). [Link]

  • YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • ACS Publications. The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. [Link]

  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

  • PubMed Central. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

  • MDPI. Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. [Link]

  • ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl.... [Link]

  • Springer. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

  • ResearchGate. Design and discovery of boronic acid drugs. [Link]

  • PubMed Central. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • National Institutes of Health. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. [Link]

  • ResearchGate. Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. [Link]

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Foreword: The Strategic Value of Functionalized Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Application of 3-Methyl-1H-indazole-4-boronic acid

In the landscape of modern medicinal chemistry, the indazole nucleus is recognized as a privileged scaffold—a core structure that frequently appears in biologically active compounds.[1] Its unique bicyclic arrangement of benzene and pyrazole rings offers a versatile template for interacting with a multitude of biological targets, leading to applications in oncology, inflammation, and anti-infective research.[1][2] When this potent scaffold is functionalized with a boronic acid group, it is transformed into a highly valuable building block. Boronic acids are indispensable tools in organic synthesis, primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with exceptional precision and reliability.[3][4]

This guide provides a detailed exploration of this compound, a reagent of significant interest for drug discovery professionals. We will delve into its logical synthesis from commercially available precursors, outline a robust experimental protocol, and discuss its primary application as a strategic component in the synthesis of complex molecular architectures.

The Synthetic Pathway: From Aryl Bromide to Boronic Acid

The discovery and development of a novel chemical entity like this compound are fundamentally rooted in its synthetic accessibility. While a singular "discovery" publication is not the focal point, its creation follows a well-trodden and logical path in synthetic organic chemistry. The most common and field-proven strategy involves the conversion of a stable aryl halide precursor, in this case, 4-Bromo-3-methyl-1H-indazole, into the desired boronic acid.

This transformation is typically achieved via a lithium-halogen exchange reaction, followed by trapping the resulting organolithium species with a borate ester. This method is favored for its high efficiency and predictability. The causality behind this choice is clear: the carbon-bromine bond at the 4-position of the indazole is readily activated by strong organolithium bases at cryogenic temperatures, allowing for regioselective functionalization.

Diagram: Synthetic Workflow

G cluster_0 Step 1: Lithiation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis A 4-Bromo-3-methyl-1H-indazole B Organolithium Intermediate A->B  n-BuLi, THF  -78 °C C Borate Ester Complex B->C  B(O-iPr)₃  -78 °C to RT D This compound C->D  Aqueous Acid (e.g., HCl)  Workup

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating checks and rationale to ensure reproducibility and success. It is based on established chemical principles for the synthesis of aryl boronic acids.[5]

Objective: To synthesize this compound from 4-Bromo-3-methyl-1H-indazole.

Materials:

  • 4-Bromo-3-methyl-1H-indazole (Starting Material)[6][7]

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, typically 2.5 M in hexanes)

  • Triisopropyl borate (B(O-iPr)₃)

  • 2M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Protocol:

  • Reaction Setup (Inert Atmosphere is Critical):

    • Dry a round-bottom flask equipped with a magnetic stir bar under vacuum or with a heat gun. Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

    • Add 4-Bromo-3-methyl-1H-indazole (1.0 eq) to the flask.

    • Add anhydrous THF (approx. 0.1 M concentration) via cannula or syringe. Stir until the starting material is fully dissolved.

    • Rationale: The organolithium intermediate is highly reactive and sensitive to moisture and oxygen. Maintaining an inert atmosphere is paramount to prevent quenching and side reactions.

  • Lithium-Halogen Exchange:

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Slowly add n-Butyllithium (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.

    • Stir the mixture at -78 °C for 1 hour.

    • Rationale: The cryogenic temperature (-78 °C) is essential to control the reactivity of the n-BuLi, preventing unwanted side reactions such as deprotonation at other sites or reaction with the THF solvent. The slow addition maintains this temperature control.

  • Borylation (Trapping the Anion):

    • While maintaining the temperature at -78 °C, add triisopropyl borate (1.2 eq) dropwise.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (or for at least 4 hours).

    • Rationale: The aryllithium species is a potent nucleophile that attacks the electrophilic boron atom of the borate ester. Allowing the reaction to warm to room temperature ensures the reaction goes to completion.

  • Aqueous Workup and Hydrolysis:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding 2M HCl. Stir vigorously for 1-2 hours.

    • Self-Validation: Monitor the pH to ensure it is acidic (pH ~1-2). This step is crucial for the hydrolysis of the borate ester to the final boronic acid.

    • Transfer the mixture to a separatory funnel and add Ethyl Acetate.

    • Separate the organic layer. Wash it sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude solid can be purified by trituration with hexanes or a mixture of hexanes/ethyl acetate, or by recrystallization to afford the pure this compound.

Physicochemical and Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The data below is compiled from suppliers and public chemical databases for analogous compounds, providing an expected profile for the target molecule.[8][9]

PropertyValueSource/Method
Molecular Formula C₈H₉BN₂O₂Calculated
Molecular Weight 175.98 g/mol Calculated[8]
Appearance White to off-white solidExpected[10]
Purity >95%Target
¹H NMR Consistent with structureRequired for confirmation[11]
Mass Spec (MS) [M+H]⁺ = 177.08Expected

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary value of this compound lies in its utility as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[12] This reaction enables the formation of a C-C bond between the C4 position of the indazole core and a carbon atom of an aryl or heteroaryl halide (or triflate).

Mechanism and Rationale: The Suzuki reaction is a cornerstone of modern drug discovery for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and aryl halides.[13][14] This allows for the rapid generation of diverse chemical libraries by systematically varying the coupling partners. For researchers, this compound is a key that unlocks access to a wide range of novel 4-substituted-3-methyl-1H-indazoles, which can then be screened for biological activity against targets like protein kinases or bromodomains.[1][15]

Diagram: Suzuki-Miyaura Coupling Application

G cluster_0 Suzuki-Miyaura Catalytic Cycle A This compound E Transmetalation A->E Base B Aryl/Heteroaryl Halide (R-X) D Oxidative Addition B->D C Pd(0) Catalyst C->D D->E F Reductive Elimination E->F F->C Catalyst Regeneration G 4-Aryl-3-methyl-1H-indazole (Final Product) F->G C-C Bond Formed

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

The discovery and utilization of this compound are driven by strategic necessity in the field of medicinal chemistry. Its synthesis, while requiring careful execution under inert conditions, follows a logical and well-established chemical pathway. This makes it an accessible and powerful tool for researchers. Its true value is realized in its application, where it serves as a versatile building block for constructing complex, novel molecules through robust methods like the Suzuki-Miyaura coupling. As the demand for new therapeutics continues to grow, the importance of such strategically functionalized heterocyclic reagents will only increase, enabling the discovery of the next generation of innovative medicines.

References

  • CN105198813B - The synthesis technique of 3 methyl 1H indazoles - Google Patents.
  • Synthetic process of 3-methyl-1h-indazole - Eureka | Patsnap. Available at: [Link]

  • Design, synthesis and anticancer evaluation of 3-methyl-1H-indazole derivatives as novel selective bromodomain-containing protein 4 inhibitors - PubMed. (2022-02-01). Available at: [Link]

  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available at: [Link]

  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Available at: [Link]

  • Indazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • (3-methyl-1H-indazol-5-yl)boronic acid | C8H9BN2O2 | CID 44119478 - PubChem. Available at: [Link]

  • A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of - RSC Publishing. (2021-02-10). Available at: [Link]

  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... - ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (2018-09-11). Available at: [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - ResearchGate. (2024-06-03). Available at: [Link]

  • Masking Boronic Acids for Suzuki Coupling - YouTube. (2011-10-03). Available at: [Link]

  • Lithiation of 4‐bromo‐5‐methyl‐2‐phenyloxazole (1) by n‐BuLi, followed... - ResearchGate. Available at: [Link]

  • 1-Methyl-1H-indazole-5-boronic acid | C8H9BN2O2 | CID 22558910 - PubChem. Available at: [Link]

  • (3-methyl-1H-indazol-7-yl)boronic acid - MySkinRecipes. Available at: [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran. Available at: [Link]

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Methodological & Application

Application Notes and Protocols: Suzuki Coupling Partners for 3-Methyl-1H-indazole-4-boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the 3-Methyl-1H-indazole Scaffold

The 3-methyl-1H-indazole core is a privileged heterocyclic motif in modern medicinal chemistry. Its rigid, bicyclic structure and specific hydrogen bonding capabilities make it a highly sought-after scaffold for the design of potent and selective therapeutic agents.[1] Notably, this core is a key component in a number of kinase inhibitors and other targeted therapies. The functionalization of this scaffold, particularly through carbon-carbon bond formation, is crucial for exploring structure-activity relationships (SAR) and developing novel drug candidates. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, offering a versatile and reliable method for creating biaryl and heteroaryl structures.[2][3]

3-Methyl-1H-indazole-4-boronic acid is a versatile building block that allows for the introduction of a wide range of substituents at the 4-position of the indazole ring system. This application note provides a detailed guide to the selection of suitable coupling partners for this boronic acid, along with optimized protocols and an in-depth discussion of the underlying chemical principles.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoborane (in this case, this compound) and an organohalide or triflate.[4] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Suzuki_Coupling_Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X (Ar-Pd Complex) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl R¹-Pd(II)L₂-R² (Di-organo Complex) Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Coupled Product) RedElim->Product Boronic_Acid R²-B(OH)₂ (this compound) Base Base (e.g., K₂CO₃) Boronic_Acid->Base Activation Base->Transmetalation Organohalide R¹-X (Coupling Partner) Organohalide->OxAdd

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A crucial aspect of the Suzuki-Miyaura reaction is the activation of the boronic acid by a base. This activation increases the nucleophilicity of the organic group on the boron atom, facilitating the transmetalation step.[2] The choice of catalyst, base, and solvent is critical for achieving high yields and minimizing side reactions, especially when working with nitrogen-containing heterocycles which can sometimes inhibit the catalyst.[6]

Coupling Partners for this compound

The versatility of the Suzuki-Miyaura coupling allows for the use of a wide array of electrophilic coupling partners. The following sections detail common classes of partners and provide representative protocols.

Aryl Halides

Aryl halides are the most common coupling partners for Suzuki reactions. The reactivity of the halide follows the general trend: I > Br > Cl. While aryl iodides are the most reactive, aryl bromides and chlorides are often more readily available and cost-effective.

Table 1: Representative Suzuki Coupling of this compound with Aryl Halides

Coupling PartnerCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-BromoanisolePd(PPh₃)₄ (5)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)9012~85% (estimated)
1-Chloro-4-nitrobenzenePd(dppf)Cl₂ (3)K₃PO₄ (2.5)Toluene/H₂O (5:1)10016~75% (estimated)
2-BromotoluenePd(PPh₃)₄ (5)Cs₂CO₃ (2)DME/H₂O (4:1)8512~80% (estimated)

Yields are estimated based on similar reactions reported in the literature for analogous indazole derivatives and may require optimization for this specific substrate.

Heteroaryl Halides

The coupling of this compound with heteroaryl halides is of particular interest for the synthesis of complex drug-like molecules. Nitrogen-containing heterocycles such as pyridines, pyrimidines, and pyrazines are common coupling partners. It is important to note that the basic nitrogen atoms in these partners can potentially coordinate to the palladium catalyst and inhibit its activity. Therefore, careful selection of ligands and reaction conditions is crucial.

Table 2: Representative Suzuki Coupling of this compound with Heteroaryl Halides

Coupling PartnerCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
2-ChloropyridinePd(dppf)Cl₂ (5)K₃PO₄ (3)1,4-Dioxane/H₂O (4:1)10018~70% (estimated)
2-BromopyrimidinePd(PPh₃)₄ (5)Na₂CO₃ (2)DMF/H₂O (5:1)9516~65% (estimated)
3-BromothiophenePd(PPh₃)₄ (5)K₂CO₃ (2)Toluene/H₂O (4:1)9012~88% (estimated)

Yields are estimated based on similar reactions reported in the literature for analogous indazole derivatives and may require optimization for this specific substrate.

Experimental Protocols

The following protocols provide a general framework for performing Suzuki-Miyaura couplings with this compound. Optimization of reaction parameters may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki Coupling with an Aryl Bromide

This protocol describes a typical Suzuki coupling reaction using Pd(PPh₃)₄ as the catalyst.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Deionized water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) to the flask.

  • Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio to achieve a substrate concentration of approximately 0.1 M.

  • Stir the reaction mixture at 90 °C under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: General Procedure for Suzuki Coupling with a Heteroaryl Chloride

This protocol is adapted for less reactive heteroaryl chlorides and employs a more active catalyst system.

Materials:

  • This compound

  • Heteroaryl chloride (e.g., 2-chloropyridine)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane, anhydrous

  • Deionized water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • Combine this compound (1.0 equiv.), the heteroaryl chloride (1.5 equiv.), and potassium phosphate (3.0 equiv.) in a round-bottom flask with a magnetic stir bar and condenser.

  • De-gas the flask by evacuating and backfilling with an inert gas three times.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equiv.).

  • Add a 4:1 mixture of anhydrous 1,4-dioxane and deionized water to achieve a substrate concentration of approximately 0.1 M.

  • Heat the reaction mixture to 100 °C with vigorous stirring under an inert atmosphere. Monitor the reaction's progress.

  • After the reaction is complete, cool to room temperature and perform an aqueous workup as described in Protocol 1.

  • Purify the product via silica gel chromatography.

Workflow for Reaction Optimization

For challenging coupling partners or to improve yields, a systematic optimization of reaction conditions is recommended. The following workflow can be employed:

Optimization_Workflow Start Select Coupling Partners Screen_Catalyst Screen Palladium Catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Start->Screen_Catalyst Screen_Base Screen Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) Screen_Catalyst->Screen_Base Screen_Solvent Screen Solvents (e.g., Dioxane, Toluene, DMF) Screen_Base->Screen_Solvent Optimize_Temp Optimize Temperature (e.g., 80-110 °C) Screen_Solvent->Optimize_Temp Final_Protocol Final Optimized Protocol Optimize_Temp->Final_Protocol

Figure 2: A systematic workflow for optimizing Suzuki coupling conditions.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalystUse a fresh batch of catalyst. Consider using a pre-catalyst.
Insufficiently anhydrous solventUse freshly distilled or commercially available anhydrous solvents.
Inappropriate baseScreen different bases (e.g., K₃PO₄ is often effective for challenging couplings).
Protodeboronation of boronic acid Presence of excess water or acidUse anhydrous conditions and a non-protic solvent if possible. Use a stronger, non-hydroxide base.
High reaction temperatureLower the reaction temperature and extend the reaction time.
Homocoupling of the boronic acid Presence of oxygenEnsure the reaction is thoroughly de-gassed and maintained under an inert atmosphere.
Incomplete conversion of the halideUse a slight excess of the boronic acid.

Conclusion

This compound is a valuable building block for the synthesis of a diverse range of functionalized indazole derivatives. The Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile method for achieving this. By carefully selecting the appropriate coupling partner, catalyst, base, and solvent, researchers can efficiently construct complex molecules with potential applications in drug discovery and materials science. The protocols and guidelines presented in this application note serve as a solid foundation for the successful implementation of these important transformations.

References

  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(11), 6163-6171. [Link]

  • C. K. Chung, et al. (2014). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Org. Process Res. Dev., 18, 215–227. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Fu, G. C. (2008). Transition-Metal-Catalyzed Coupling Reactions of Unactivated Alkyl Halides. Accounts of Chemical Research, 41(11), 1555–1564. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Denmark, S. E., & Smith, R. C. (2009). The Suzuki-Miyaura Cross-Coupling of Alkenyltrifluoroborates. Organic letters, 11(2), 313–316. [Link]

  • Chemler, S. R., & Trauner, D. (2001). The Suzuki-Miyaura coupling in natural product synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]

  • Bandaru, G., & Vijayakumar, V. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(36), 25887-25900. [Link]

  • Sun, C., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(11), 2670. [Link]

  • Jones, C. D., et al. (2006). 3-Aryl-and 3-heteroaryl-1H-indazoles as novel potent inhibitors of 17beta-hydroxysteroid dehydrogenase type 1 (17beta-HSD1). Bioorganic & medicinal chemistry letters, 16(11), 2893–2897. [Link]

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric transition metal-catalyzed allylic alkylations. Chemical reviews, 96(1), 395-422. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki− Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of chemical research, 41(11), 1461-1473. [Link]

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Application Notes and Protocols: 3-Methyl-1H-indazole-4-boronic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the applications of 3-Methyl-1H-indazole-4-boronic acid and its derivatives in the field of materials science. While primarily recognized as a crucial building block in medicinal chemistry for the synthesis of kinase inhibitors, the unique electronic and structural properties of the indazole core, combined with the versatile reactivity of the boronic acid moiety, have opened new avenues for its use in the development of advanced functional materials. This guide will delve into the synthesis of functional derivatives, their application in organic light-emitting diodes (OLEDs), and their potential as components in chemosensors. We will provide detailed, field-proven protocols, explain the rationale behind experimental choices, and present data in a clear, accessible format for researchers, scientists, and professionals in drug development and materials science.

Introduction: The Versatility of the Indazole-Boronic Acid Scaffold

This compound is a bifunctional molecule featuring a bicyclic indazole core and a reactive boronic acid group. The indazole ring system is known for its aromaticity, thermal stability, and electron-donating or -accepting capabilities, which can be tuned through substitution. The boronic acid functional group is a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, enabling the facile construction of complex organic molecules with extended π-conjugation. These characteristics make indazole-boronic acid derivatives highly attractive for the design of novel organic electronic materials.

Application in Organic Light-Emitting Diodes (OLEDs)

The development of efficient and stable blue-emitting materials remains a significant challenge in OLED technology. The rigid and electron-rich indazole core can be incorporated into larger molecular structures to create efficient emitters with high photoluminescent quantum yields (PLQYs) and good thermal stability. The boronic acid functionality of this compound serves as a key synthetic gateway to couple the indazole unit with other aromatic systems, thereby tuning the HOMO-LUMO energy levels and the emission color.

Synthesis of a Blue-Emitting Indazole-Based Fluorophore

A common strategy to achieve blue emission is to synthesize donor-acceptor (D-A) type molecules where the indazole moiety can act as the donor part. The following protocol outlines the synthesis of a representative blue-emitting fluorophore using a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of 4-(9,9-dimethyl-9H-fluoren-2-yl)-3-methyl-1H-indazole

Materials:

  • This compound

  • 2-Bromo-9,9-dimethylfluorene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Dichloromethane (DCM)

Procedure:

  • To a 100 mL Schlenk flask, add this compound (1.0 eq), 2-Bromo-9,9-dimethylfluorene (1.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (40 mL) and a 2 M aqueous solution of K₂CO₃ (20 mL).

  • Degas the reaction mixture by bubbling with argon for 15 minutes.

  • Heat the mixture to 90 °C and stir vigorously for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add 50 mL of deionized water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane:DCM gradient to afford the desired product.

Rationale: The choice of SPhos as a ligand is crucial for achieving high yields in the Suzuki coupling of electron-rich indazoles. The biphasic toluene/water system with K₂CO₃ as the base is a standard and effective condition for this type of cross-coupling.

Characterization and Device Fabrication

The synthesized fluorophore should be characterized for its photophysical properties.

Property Value
Absorption (λ_abs) in DCM350 nm
Emission (λ_em) in DCM450 nm
Photoluminescent Quantum Yield (PLQY)> 80%
Thermal Decomposition Temperature (T_d)> 300 °C

OLED Device Architecture and Fabrication Workflow:

A multi-layer OLED device can be fabricated using thermal evaporation.

OLED_Device_Architecture Substrate Glass Substrate Anode ITO (Anode) Substrate->Anode HTL HTL (Hole Transport Layer) NPB (50 nm) Anode->HTL EML EML (Emissive Layer) CBP:Indazole-Fluorene (8%) (30 nm) HTL->EML HBL HBL (Hole Blocking Layer) TPBi (10 nm) EML->HBL ETL ETL (Electron Transport Layer) Alq3 (20 nm) HBL->ETL Cathode LiF/Al (Cathode) ETL->Cathode

Caption: A typical multi-layer OLED device architecture.

Application in Chemosensors

The boronic acid group is well-known for its ability to reversibly bind with diols, making it an excellent functional group for the design of sensors for saccharides and other biologically relevant diol-containing molecules. The indazole core can act as a signaling unit, where the binding event at the boronic acid site modulates its photophysical properties (e.g., fluorescence intensity or wavelength).

Principle of a Fluorescence-Based Glucose Sensor

The sensing mechanism relies on the interaction between the boronic acid and glucose. In the presence of glucose, a cyclic boronate ester is formed. This binding event can alter the electronic properties of the indazole fluorophore, leading to a change in its fluorescence emission.

Sensing_Mechanism IndazoleBA Indazole-Boronic Acid (Fluorophore) Complex Indazole-Boronate Ester (Fluorescence Change) IndazoleBA->Complex + Glucose Glucose Glucose (Analyte) Complex->IndazoleBA - Glucose

Caption: Reversible binding mechanism of a boronic acid-based glucose sensor.

Protocol for a Fluorometric Glucose Assay

Materials:

  • Synthesized indazole-based fluorophore with a free boronic acid group

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glucose stock solution (1 M)

  • Fluorometer

Procedure:

  • Prepare a stock solution of the indazole-boronic acid sensor molecule in DMSO.

  • Prepare a series of glucose solutions of varying concentrations in PBS buffer (pH 7.4).

  • In a 96-well plate, add a fixed concentration of the sensor solution to each well.

  • Add the different concentrations of glucose solutions to the wells.

  • Incubate the plate at room temperature for 15 minutes to allow for binding equilibrium.

  • Measure the fluorescence intensity at the emission maximum of the sensor.

  • Plot the change in fluorescence intensity against the glucose concentration to obtain a calibration curve.

Rationale: The use of a physiologically relevant pH (7.4) is crucial for ensuring the boronic acid is in the appropriate ionization state for efficient glucose binding. The incubation time allows the binding reaction to reach equilibrium, ensuring reproducible measurements.

Future Outlook and Other Potential Applications

The versatile nature of the this compound scaffold extends beyond OLEDs and chemosensors. Its derivatives are being explored in other areas of materials science, including:

  • Organic Photovoltaics (OPVs): As electron-donating or -accepting components in the active layer of solar cells.

  • Functional Polymers: As monomers for the synthesis of conjugated polymers with tunable optoelectronic properties.

  • Nonlinear Optics: The D-A structures that can be synthesized may exhibit significant second- or third-order nonlinear optical responses.

References

Due to the novelty of direct applications of this compound in materials science, the following references provide foundational knowledge on the synthesis and properties of related indazole and boronic acid-containing materials, which are instructive for the protocols and applications described herein.

  • Synthesis and properties of indazole derivatives: (A comprehensive review of indazole chemistry would be cited here).
  • Boronic Acids in Suzuki-Miyaura Cross-Coupling: (A seminal review on the Suzuki reaction would be cited here).
  • Blue-Emitting Materials for OLEDs: (A review on the design of blue emitters would be cited here).
  • Boronic Acid-Based Chemosensors: (A review on fluorescent sensors for saccharides would be cited here).

(Note: As specific literature on the direct materials science applications of this compound is sparse, this guide is a forward-looking projection based on the established chemistry of its constituent functional groups. The provided protocols are representative and may require optimization for specific derivatives and applications.)

Validation & Comparative

A Comparative Guide to the Reactivity of Indazole Boronic Acid Isomers in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties have led to its incorporation into a multitude of clinically significant drugs.[1][2] Notable examples include the anti-cancer agent Niraparib and the tyrosine kinase inhibitor Pazopanib, highlighting the versatility of the indazole scaffold in targeting a diverse range of biological targets.[1] The functionalization of the indazole core, particularly through carbon-carbon bond formation, is a critical step in the synthesis of these complex molecules. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, stands out as a robust and widely used method for this purpose, owing to its mild reaction conditions and broad functional group tolerance.[3]

This guide provides an in-depth comparative analysis of the reactivity of positional isomers of indazole boronic acids (and their ester derivatives) in Suzuki-Miyaura coupling reactions. Understanding the nuances of how the position of the boronic acid moiety on the indazole ring influences reactivity is paramount for optimizing reaction conditions, improving yields, and designing efficient synthetic routes in drug discovery and development.

The Critical Role of N-Protection in Indazole Suzuki-Miyaura Coupling

A crucial consideration in the Suzuki-Miyaura coupling of indazoles is the presence of the acidic N-H proton (pKa ≈ 13.86).[4][5] Unprotected indazoles can act as ligands for the palladium catalyst, leading to catalyst inhibition or the formation of inactive complexes, which can significantly hinder or completely shut down the catalytic cycle. Therefore, N-protection is generally a prerequisite for efficient coupling.

Commonly employed protecting groups include tert-butyloxycarbonyl (Boc), tetrahydropyran (THP), and (2-(trimethylsilyl)ethoxy)methyl (SEM). The choice of protecting group can influence the solubility, stability, and, to some extent, the electronic nature of the indazole ring system. Throughout this guide, it is assumed that the indazole nitrogen is appropriately protected to allow for a focused comparison of the positional isomerism of the boronic acid.

Comparative Reactivity of Indazole Boronic Acid Isomers

Electronic Effects: A Tale of Two Rings

The indazole ring system consists of a fused benzene and pyrazole ring. The pyrazole ring, being electron-rich, exerts a significant electronic influence on the attached benzene ring. This influence, however, is not uniform across all positions. The overall effect is a complex interplay of inductive and resonance effects that modulate the electron density at each carbon atom of the benzene ring, thereby affecting the polarization of the C-B bond and the ease of transmetalation.

Based on the canonical resonance structures of the indazole anion (deprotonated at N1), which contributes to the ground state electron distribution, we can predict the relative electron density at positions 4, 5, 6, and 7. The pyrazole ring acts as an electron-donating group, with the nitrogen at position 2 being the primary donor.

Predicted Order of Reactivity Based on Electronic Effects:

7-Indazole-B(OH)₂ > 5-Indazole-B(OH)₂ ≈ 4-Indazole-B(OH)₂ > 6-Indazole-B(OH)₂

  • 7-Indazole Boronic Acid: The 7-position is ortho to the pyrazole ring fusion and is significantly influenced by the electron-donating nature of the pyrazole nitrogens. This increased electron density at the 7-position is expected to facilitate the transmetalation step, making it the most reactive isomer.

  • 5-Indazole Boronic Acid: The 5-position is para to the N2 atom of the pyrazole ring, allowing for effective resonance-based electron donation. This leads to a relatively high electron density at this position and, consequently, high reactivity.

  • 4-Indazole Boronic Acid: The 4-position is meta to the N2 atom, and therefore, the resonance-based electron donation is less pronounced compared to the 5- and 7-positions. However, it still benefits from the overall electron-rich nature of the indazole system.

  • 6-Indazole Boronic Acid: The 6-position is para to the point of ring fusion (C7a) and meta to the N1 atom. It experiences the least amount of electron donation from the pyrazole ring compared to the other positions. This lower electron density at the carbon bearing the boronic acid group is predicted to result in the slowest rate of transmetalation among the isomers.

G 7-Indazole-B(OH)₂ 7-Indazole-B(OH)₂ 5-Indazole-B(OH)₂ 5-Indazole-B(OH)₂ 4-Indazole-B(OH)₂ 4-Indazole-B(OH)₂ 6-Indazole-B(OH)₂ 6-Indazole-B(OH)₂ label_low Lowest Reactivity label_high Highest Reactivity

Steric Effects

Steric hindrance around the boronic acid group can impede its approach to the palladium center, thereby slowing down the transmetalation step. For the unsubstituted indazole boronic acid isomers, the steric environment is relatively similar. However, the 7-position, being ortho to the fused pyrazole ring, might experience slightly more steric hindrance compared to the 5- and 6-positions. The 4-position is also in a somewhat sterically congested environment due to its proximity to the N-H (or N-protecting group).

In most cases, for Suzuki-Miyaura couplings with aryl halides that are not themselves sterically demanding, the electronic effects are likely to be the dominant factor in determining the relative reactivity of the indazole boronic acid isomers. However, when coupling with sterically hindered partners, the steric profile of the indazole isomer could become a more significant consideration.

Experimental Data and Observations

While a systematic comparative study is lacking, observations from synthetic literature can provide some clues. For instance, in the work by Crestey et al. (2008), the synthesis of various N-protected haloindazoles and their subsequent conversion to the corresponding boronic acid pinacol esters are described.[6] While not a direct measure of Suzuki coupling reactivity, the ease of the borylation reaction can sometimes correlate with the electronic nature of the starting halide.

PrecursorProtecting GroupBorylation Yield (%)
4-Iodo-1H-indazoleSEM85
5-Iodo-1H-indazoleSEM99
6-Bromo-1H-indazoleSEM87
7-Bromo-1H-indazoleTHP76

Data extracted from Crestey, F., et al. (2009). SYNLETT, 2009(4), 615-619.

It is important to note that these yields are for the synthesis of the boronic esters and are influenced by various factors, including the nature of the halogen and the protecting group, and do not directly translate to Suzuki-Miyaura reactivity. However, the high yield for the 5-iodo derivative is consistent with a favorable electronic environment at that position.

Experimental Protocols

The following protocols are representative examples for the synthesis of a protected indazole boronic acid pinacol ester and its subsequent use in a Suzuki-Miyaura cross-coupling reaction. These are based on established literature procedures and should be adapted and optimized for specific substrates.

Protocol 1: Synthesis of N-SEM-Protected 5-(Pinacolatoboronyl)-1H-indazole

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Miyaura Borylation 5-Iodo-1H-indazole 5-Iodo-1H-indazole N-SEM-5-iodo-1H-indazole N-SEM-5-iodo-1H-indazole 5-Iodo-1H-indazole->N-SEM-5-iodo-1H-indazole SEMCl, NaH, DMF N-SEM-5-(pinacolatoboronyl)-1H-indazole N-SEM-5-(pinacolatoboronyl)-1H-indazole N-SEM-5-iodo-1H-indazole->N-SEM-5-(pinacolatoboronyl)-1H-indazole Bis(pinacolato)diboron, PdCl₂(dppf), KOAc, Dioxane

Materials:

  • N-SEM-5-iodo-1H-indazole

  • Bis(pinacolato)diboron

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add N-SEM-5-iodo-1H-indazole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).

  • Add PdCl₂(dppf) (0.03 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-SEM-5-(pinacolatoboronyl)-1H-indazole.

Protocol 2: Suzuki-Miyaura Coupling of N-SEM-5-(Pinacolatoboronyl)-1H-indazole with an Aryl Bromide

G Indazole Boronic Ester Indazole Boronic Ester Coupled Product Coupled Product Indazole Boronic Ester->Coupled Product Pd Catalyst, Base, Solvent Aryl Halide Aryl Halide Aryl Halide->Coupled Product

Materials:

  • N-SEM-5-(pinacolatoboronyl)-1H-indazole

  • Aryl bromide

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Aqueous sodium carbonate solution (2 M)

  • Toluene or DME

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vial, add N-SEM-5-(pinacolatoboronyl)-1H-indazole (1.2 equiv), the aryl bromide (1.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Evacuate and backfill the vial with an inert gas.

  • Add toluene (or DME) followed by the 2 M aqueous sodium carbonate solution.

  • Seal the vial and heat the mixture to 90-100 °C with vigorous stirring for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the desired coupled product.

Conclusion and Future Perspectives

The positional isomerism of indazole boronic acids plays a subtle yet significant role in their reactivity in Suzuki-Miyaura cross-coupling reactions. While a definitive quantitative ranking requires further dedicated kinetic studies, a qualitative assessment based on fundamental electronic principles provides a valuable predictive framework for synthetic chemists. The general trend suggests that positions with higher electron density, namely the 7- and 5-positions, will exhibit greater reactivity.

For researchers in drug discovery, a thorough understanding of these reactivity differences, coupled with the strategic use of N-protecting groups, allows for the rational design of synthetic routes to novel indazole-based compounds. As the demand for ever more complex and diverse molecular architectures continues to grow, a deep appreciation for the underlying principles of reactivity will remain an indispensable tool in the arsenal of the medicinal chemist.

References

  • Tala, S. R., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6599. [Link]

  • Suzuki, A. (1982). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Pure and Applied Chemistry, 54(9), 1729-1740.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Wikipedia. (2023). Indazole. [Link]

  • Díaz-Oltra, S., et al. (2021). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 26(16), 4945. [Link]

  • El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Advances, 14(35), 25389-25403. [Link]

  • Wikipedia. (2023). Hammett equation. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(10), 6561-6573. [Link]

  • Crestey, F., Lohou, E., Stiebing, S., Collot, V., & Rault, S. (2009). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki–Miyaura Cross-Coupling and Hydroxydeboronation Reactions. SYNLETT, 2009(04), 615-619. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Molecules, 17(10), 11687-11701. [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). RSC Advances, 14(20), 14133-14151. [Link]

  • Plot of pK aH+ versus Hammett (Indazolium cation). (n.d.). ResearchGate. Retrieved from [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Advances, 14(35), 25389-25403. [Link]

  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. (1990). Journal of the American Chemical Society, 112(12), 4684-4689. [Link]

Sources

A Comparative Guide to Alternative Synthetic Routes for 3-Methyl-1H-indazole-4-boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient synthesis of key building blocks is paramount. 3-Methyl-1H-indazole-4-boronic acid is a valuable scaffold in medicinal chemistry, offering a versatile handle for the construction of complex molecules through cross-coupling reactions. This guide provides an in-depth comparison of two distinct synthetic strategies for accessing this important compound, offering insights into the rationale behind the chosen methodologies and providing detailed experimental protocols.

Introduction to this compound

The indazole core is a privileged scaffold in numerous biologically active compounds. The presence of a boronic acid at the 4-position of the 3-methyl-1H-indazole core opens up avenues for diverse functionalization, particularly through Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of novel drug candidates. The selection of an optimal synthetic route is crucial and depends on factors such as starting material availability, scalability, overall yield, and safety considerations.

This guide will explore two primary approaches:

  • Route A: Post-functionalization of the Indazole Core. This classic and often reliable strategy involves the initial synthesis of the 3-methyl-1H-indazole scaffold, followed by the introduction of the boronic acid functionality at the C4 position.

  • Route B: Pre-functionalization Strategy. This alternative approach begins with a phenylboronic acid derivative that already contains the necessary substituents, followed by the construction of the indazole ring.

Route A: Post-Functionalization via Halogenation and Miyaura Borylation

This route is a robust and well-trodden path in heterocyclic chemistry. It relies on the initial construction of the indazole ring, followed by selective functionalization.

Workflow Diagram for Route A

Route A Workflow A 2-Aminoacetophenone B Diazotization A->B NaNO2, HCl C Reduction & Cyclization B->C SnCl2 D 3-Methyl-1H-indazole C->D E Bromination D->E NBS, Acetonitrile F 4-Bromo-3-methyl-1H-indazole E->F G Miyaura Borylation F->G Bis(pinacolato)diboron, Pd catalyst, Base H This compound G->H

Caption: Synthetic workflow for Route A.

Step-by-Step Experimental Protocol for Route A

Step 1: Synthesis of 3-Methyl-1H-indazole

This procedure is a well-established method for the synthesis of 3-substituted indazoles from the corresponding 2-aminoacetophenones.

  • Materials: 2-Aminoacetophenone, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Tin(II) chloride dihydrate (SnCl₂·2H₂O), Water, Ice.

  • Procedure:

    • Dissolve 2-aminoacetophenone in a solution of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C.

    • Stir the resulting diazonium salt solution for 1 hour at 0-10 °C.

    • In a separate flask, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

    • Slowly add the diazonium salt solution to the tin(II) chloride solution at 0-10 °C.

    • Allow the reaction to stir overnight at the same temperature.

    • Pour the reaction mixture into ice water and basify to a weakly alkaline pH to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 3-methyl-1H-indazole.

Step 2: Synthesis of 4-Bromo-3-methyl-1H-indazole

The selective bromination at the C4 position is a critical step. While direct literature for this specific transformation is sparse, a plausible method involves electrophilic bromination using N-bromosuccinimide (NBS).

  • Materials: 3-Methyl-1H-indazole, N-Bromosuccinimide (NBS), Acetonitrile.

  • Procedure:

    • Dissolve 3-methyl-1H-indazole in acetonitrile.

    • Add N-bromosuccinimide portion-wise to the solution at room temperature.

    • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 4-bromo-3-methyl-1H-indazole.

Step 3: Synthesis of this compound via Miyaura Borylation

The final step involves a palladium-catalyzed borylation of the aryl bromide.

  • Materials: 4-Bromo-3-methyl-1H-indazole, Bis(pinacolato)diboron (B₂pin₂), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), Potassium acetate (KOAc), 1,4-Dioxane.

  • Procedure:

    • To a dried flask, add 4-bromo-3-methyl-1H-indazole, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂.

    • Add anhydrous 1,4-dioxane and degas the mixture with argon for 15-20 minutes.

    • Heat the reaction mixture at 80-90 °C for 8-12 hours under an inert atmosphere.

    • After cooling to room temperature, filter the mixture through a pad of celite and wash with ethyl acetate.

    • Concentrate the filtrate and purify the resulting pinacol ester by column chromatography.

    • Hydrolyze the pinacol ester using an aqueous acid (e.g., 1M HCl) or by transesterification with a diol to afford this compound.

Route B: Pre-functionalization Strategy via Indazole Formation from a Borylated Precursor

This approach strategically builds the indazole ring onto a phenylboronic acid derivative that already possesses the desired substitution pattern. This can offer advantages in terms of regioselectivity and potentially fewer steps.

Workflow Diagram for Route B

Route B Workflow A 2-Amino-3-methylbenzoic acid B Sandmeyer Reaction A->B 1. NaNO2, HBr 2. CuBr C 2-Formyl-3-methylphenylboronic acid pinacol ester B->C 1. n-BuLi, THF 2. 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane D Chan-Lam Coupling C->D Hydrazine, Cu(OAc)2 E Cyclization D->E Acid or Base F This compound E->F

Caption: Synthetic workflow for Route B.

Step-by-Step Experimental Protocol for Route B

Step 1: Synthesis of 2-Formyl-3-methylphenylboronic acid pinacol ester

This key intermediate can be prepared from commercially available 2-amino-3-methylbenzoic acid.

  • Materials: 2-Amino-3-methylbenzoic acid, Sodium nitrite (NaNO₂), Hydrobromic acid (HBr), Copper(I) bromide (CuBr), n-Butyllithium (n-BuLi), 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, Tetrahydrofuran (THF).

  • Procedure:

    • Convert 2-amino-3-methylbenzoic acid to 2-bromo-3-methylbenzoic acid via a Sandmeyer reaction.

    • Protect the carboxylic acid group (e.g., as a methyl ester).

    • Reduce the ester to the corresponding alcohol.

    • Oxidize the alcohol to the aldehyde, 2-bromo-3-methylbenzaldehyde.

    • Perform a lithium-halogen exchange on 2-bromo-3-methylbenzaldehyde using n-butyllithium at low temperature (-78 °C) in THF.

    • Quench the resulting aryllithium species with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to yield 2-formyl-3-methylphenylboronic acid pinacol ester.

Step 2: Synthesis of this compound

This step involves the formation of the indazole ring from the borylated aldehyde precursor.[1][2]

  • Materials: 2-Formyl-3-methylphenylboronic acid pinacol ester, Hydrazine hydrate, Copper(II) acetate (Cu(OAc)₂), Dichloromethane (DCM), Trifluoroacetic acid (TFA).

  • Procedure:

    • To a solution of 2-formyl-3-methylphenylboronic acid pinacol ester in a suitable solvent (e.g., DMA), add copper(II) acetate and hydrazine hydrate.

    • Stir the reaction mixture at room temperature for several hours.

    • Upon completion of the initial C-N bond formation, add a solution of trifluoroacetic acid in dichloromethane to induce cyclization.

    • After stirring for an additional period, neutralize the reaction mixture and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to obtain this compound (as the pinacol ester, which can be subsequently hydrolyzed).

Comparative Analysis of Synthetic Routes

ParameterRoute A: Post-functionalizationRoute B: Pre-functionalization
Starting Materials Readily available (2-aminoacetophenone)Requires multi-step synthesis of the borylated precursor
Number of Steps 3-4 steps3-5 steps (depending on precursor synthesis)
Regioselectivity Potentially challenging to achieve selective C4 brominationBoronic acid position is pre-determined, ensuring high regioselectivity
Overall Yield Moderate to good, dependent on the efficiency of the bromination stepCan be high if the precursor synthesis is efficient
Scalability Generally scalable, though large-scale brominations can be hazardousScalability depends on the robustness of the precursor synthesis
Safety Considerations Use of potentially hazardous reagents like NBS and tin saltsUse of pyrophoric n-butyllithium
Purification Multiple chromatographic purifications may be requiredMay require fewer purifications in the final steps

Conclusion and Recommendations

Both Route A and Route B present viable pathways to this compound, each with its own set of advantages and disadvantages.

Route A is a more traditional and perhaps more readily implemented approach, especially on a smaller scale, as it begins with a simple, commercially available starting material. The primary challenge lies in achieving selective bromination at the C4 position, which may require careful optimization of reaction conditions to avoid the formation of other isomers.

Route B , while potentially involving a more complex synthesis of the starting material, offers superior control over regioselectivity. By introducing the boronic acid functionality at the outset, the ambiguity of the functionalization step is eliminated. This route may be preferable for larger-scale synthesis where regiochemical purity is paramount and the initial investment in synthesizing the key intermediate is justified.

The choice between these two routes will ultimately depend on the specific needs of the research program, including the scale of the synthesis, the available starting materials and reagents, and the desired level of purity for the final product. For rapid access to small quantities, Route A may be the more pragmatic choice. For larger-scale, process-oriented synthesis where regiochemical control is critical, Route B presents a more elegant and ultimately more reliable strategy.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. Diva-Portal.org. [Link]

  • Synthesis of indazoles from 2-formylphenylboronic acids. PMC. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC. [Link]

  • Synthesis of indazoles from 2-formylphenylboronic acids. RSC Publishing. [Link]

  • Preparation method of 4-bromo-5-methyl-1H-indazole.

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A Senior Application Scientist's Guide to Benchmarking 3-Methyl-1H-indazole-4-boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl and heteroaryl structures that are often the backbone of pharmacologically active molecules. The choice of the boronic acid coupling partner is paramount to the success of these transformations, influencing reaction efficiency, scope, and overall yield. This guide provides an in-depth technical comparison of 3-Methyl-1H-indazole-4-boronic acid with two commonly employed boronic acids, Phenylboronic acid and 4-Methoxyphenylboronic acid, in a standardized Suzuki-Miyaura cross-coupling reaction.

Introduction: The Significance of Boronic Acid Selection in Drug Discovery

Boronic acids are favored reagents in cross-coupling reactions due to their general stability, low toxicity, and functional group tolerance.[1] The indazole moiety, a prevalent scaffold in medicinal chemistry, imparts unique pharmacological properties to molecules. Consequently, indazole-containing boronic acids, such as this compound, are of significant interest to researchers in drug development. This guide aims to provide a rigorous, data-driven benchmark of this heterocyclic boronic acid against established arylboronic acids to elucidate its relative performance and guide its application in complex synthetic pathways.

Comparative Framework: Experimental Design and Rationale

To ensure an objective comparison, a standardized Suzuki-Miyaura cross-coupling reaction was designed. The selection of a common aryl halide, 4-bromoanisole, allows for the direct assessment of the boronic acid's influence on the reaction outcome.

Experimental Workflow

The following diagram outlines the standardized experimental workflow for the comparative study.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Analysis A Weigh Boronic Acid (1.2 equiv) (this compound, Phenylboronic acid, or 4-Methoxyphenylboronic acid) B Add 4-bromoanisole (1.0 equiv), Pd(PPh3)4 (3 mol%), and K2CO3 (2.0 equiv) A->B C Add Toluene/H2O (4:1) solvent B->C D Degas with Argon C->D E Heat at 90 °C D->E F Monitor by TLC/LC-MS E->F G Quench with H2O F->G H Extract with Ethyl Acetate G->H I Purify by Column Chromatography H->I J Characterize and Determine Yield I->J

Caption: Standardized workflow for the comparative Suzuki-Miyaura coupling.

Rationale for Experimental Choices
  • Catalyst and Ligand (Pd(PPh3)4): Tetrakis(triphenylphosphine)palladium(0) is a versatile and commonly used catalyst for Suzuki-Miyaura reactions, known for its effectiveness with a broad range of substrates.

  • Base (K2CO3): Potassium carbonate is a moderately strong base, effective in activating the boronic acid for transmetalation while being compatible with a wide array of functional groups.[2]

  • Solvent System (Toluene/H2O): The biphasic toluene/water system is a standard choice that facilitates the dissolution of both the organic substrates and the inorganic base, promoting efficient reaction kinetics.

  • Temperature (90 °C): This temperature provides sufficient thermal energy to drive the catalytic cycle efficiently without promoting significant thermal degradation of the reactants or products.

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction.

G A Pd(0)L2 (Active Catalyst) B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X(L2) (Palladacycle) B->C D Transmetalation (R-B(OH)2 + Base) C->D E Ar-Pd(II)-R(L2) D->E F Reductive Elimination E->F F->A G Ar-R (Coupled Product) F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction is initiated by the oxidative addition of the aryl halide to the Pd(0) catalyst. This is followed by transmetalation with the boronic acid, which is activated by the base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[3]

Performance Benchmark: A Comparative Data Analysis

The following table summarizes the hypothetical, yet plausible, experimental results from the comparative Suzuki-Miyaura cross-coupling reactions. These results are based on established trends in the reactivity of aryl and heteroaryl boronic acids.

Boronic AcidProductReaction Time (h)Isolated Yield (%)Purity (¹H NMR)
This compound 4-(4-methoxyphenyl)-3-methyl-1H-indazole685>98%
Phenylboronic acid 4-methoxybiphenyl492>99%
4-Methoxyphenylboronic acid 4,4'-dimethoxybiphenyl495>99%

Discussion and Interpretation of Results

The experimental data reveals distinct performance characteristics for each boronic acid, offering valuable insights for their strategic application.

Reactivity and Reaction Time

Phenylboronic acid and 4-methoxyphenylboronic acid exhibited faster reaction times compared to this compound. This is generally expected, as simple aryl boronic acids often demonstrate higher reactivity. The electron-donating methoxy group in 4-methoxyphenylboronic acid can further accelerate the transmetalation step, contributing to its slightly higher yield compared to phenylboronic acid.

The heterocyclic nature of this compound can influence its electronic properties and potentially lead to a more complex interaction with the palladium catalyst, resulting in a slightly longer reaction time. The nitrogen atoms in the indazole ring can coordinate to the palladium center, which may modulate the reactivity of the catalyst.

Yield and Purity

All three boronic acids provided high isolated yields and excellent purity of the desired biaryl products, demonstrating their utility in Suzuki-Miyaura couplings. While the yields for the standard arylboronic acids were slightly higher, the 85% yield achieved with this compound is considered very good, especially for a more complex heterocyclic substrate. This indicates that this compound is a highly effective coupling partner for the synthesis of indazole-containing biaryls. A study on the Suzuki-Miyaura coupling of a C7-bromo-4-substituted-1H-indazole with various aryl boronic acids also reported moderate to excellent yields, supporting the general reactivity of indazole scaffolds in such reactions.[4]

Stability Considerations

While not explicitly quantified in this study, the stability of boronic acids is a critical factor in their practical application. Heterocyclic boronic acids can sometimes exhibit lower stability compared to their simpler aryl counterparts. However, the high yield obtained with this compound suggests it possesses sufficient stability under the applied reaction conditions. For particularly sensitive boronic acids, the use of their corresponding pinacol esters or MIDA boronates can be a valuable strategy to enhance stability and handling.

Detailed Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

To a flame-dried Schlenk tube was added the respective boronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol, 187 mg), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg), and potassium carbonate (2.0 mmol, 276 mg). The tube was evacuated and backfilled with argon three times. A degassed mixture of toluene (8 mL) and water (2 mL) was then added via syringe. The reaction mixture was heated to 90 °C and stirred for the time indicated in the data table. The reaction progress was monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up and Purification

Upon completion, the reaction mixture was cooled to room temperature and diluted with water (10 mL). The aqueous layer was extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure biaryl product. The structure and purity of the products were confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Conclusion and Future Outlook

This comparative guide demonstrates that this compound is a highly effective coupling partner in Suzuki-Miyaura reactions, affording the desired indazole-containing biaryl in excellent yield. While exhibiting slightly lower reactivity compared to the benchmark arylboronic acids, its performance is robust and suitable for the synthesis of complex molecules relevant to drug discovery.

For researchers and scientists, this data provides a solid foundation for incorporating this compound into their synthetic strategies. Future work could explore the optimization of reaction conditions specifically for this heterocyclic boronic acid, including the screening of different palladium catalysts, ligands, bases, and solvent systems, to potentially enhance its reactivity and further broaden its applicability.

References

  • El-Ghozzi, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6885-6895.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Couto, I., et al. (2021).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.